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  • Product: 1-ethyl-1H-pyrazol-5-ol
  • CAS: 107296-34-4

Core Science & Biosynthesis

Foundational

Tautomeric Equilibrium of 1-Ethyl-1H-pyrazol-5-ol vs. 1-Ethyl-2-pyrazolin-5-one: A Mechanistic and Methodological Guide

Executive Summary The pyrazolone ring system is a privileged scaffold in medicinal chemistry and agrochemical development. A defining characteristic of 1-substituted pyrazolones is their complex prototropic tautomerism,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolone ring system is a privileged scaffold in medicinal chemistry and agrochemical development. A defining characteristic of 1-substituted pyrazolones is their complex prototropic tautomerism, which directly dictates the molecule's chemical reactivity, physical properties, and biological target binding [[1]](1]. For the N1-ethyl substituted derivative, the equilibrium primarily oscillates between 1-ethyl-1H-pyrazol-5-ol (the OH-form) and 1-ethyl-2-pyrazolin-5-one (the CH-form).

This guide provides an in-depth technical framework for understanding the thermodynamics of this equilibrium, the spectroscopic signatures used for its validation, and a self-validating experimental protocol for leveraging specific tautomeric states in synthetic workflows.

The Mechanistic Framework: The Tautomeric Triad

The tautomerism of 1-substituted pyrazolin-5-ones is not a simple binary system; it is a dynamic triad consisting of the CH, OH, and NH forms 1[1]. The relative populations of these tautomers are governed by solvent dielectric constants, hydrogen-bonding capacity, and the electronic effects of the N1-ethyl substituent.

  • The CH-Form (1-Ethyl-2-pyrazolin-5-one): Characterized by a methylene group (-CH₂-) at the C4 position and a carbonyl at C5. This form is non-aromatic and is thermodynamically favored in non-polar, aprotic solvents (e.g., benzene-d6) where the molecule minimizes its dipole moment 2[2].

  • The OH-Form (1-Ethyl-1H-pyrazol-5-ol): Features a hydroxyl group at C5 and a fully conjugated, aromatic pyrazole ring. This form presents a highly nucleophilic oxygen and is stabilized by polar aprotic solvents (e.g., DMSO-d6) through strong solvent-solute hydrogen bonding 3[3].

  • The NH-Form (1-Ethyl-1,2-dihydro-3H-pyrazol-3-one): Involves an imine group and a protonated ring nitrogen at N2. While minor, it exists in fast equilibrium with the OH-form in highly polar media 2[2].

TautomericEquilibrium CH CH-Form 1-Ethyl-2-pyrazolin-5-one (Dominant in Non-Polar) OH OH-Form 1-Ethyl-1H-pyrazol-5-ol (Dominant in Polar Aprotic) CH->OH Prototropic Shift (Solvent Mediated) NH NH-Form 1-Ethyl-1,2-dihydro-3H-pyrazol-3-one (Minor Equilibrium State) CH->NH Rare Direct Shift OH->NH Fast Equilibrium (DMSO-d6)

Figure 1: Tautomeric equilibrium network of 1-ethyl-pyrazolones driven by solvent polarity.

Quantitative Data & Spectroscopic Signatures

Because the tautomeric state dictates whether the molecule undergoes O-acylation, C-acylation, or N-alkylation, researchers must definitively validate the dominant form in solution before proceeding with synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation.

Beyond simple chemical shifts, the geminal spin coupling constant (²J[C4, H3]) serves as an unambiguous diagnostic tool to differentiate the OH-form from the NH-form 4[4]. The removal of the lone pair at the pyrazole N1/N2 due to protonation in the NH-form drastically reduces this coupling constant.

Table 1: Diagnostic NMR Markers for Pyrazolone Tautomers
Tautomeric FormStructural Feature¹H NMR Marker (ppm)¹³C NMR Marker (ppm)²J[C4, H3(5)] Coupling
CH-Form C4-Methylene (CH₂)~3.50 – 3.85 (C4-H₂)~40.0 – 45.0 (C4)9 – 11 Hz
OH-Form C5-Hydroxyl (OH)~10.0 – 11.5 (OH, broad)~153.0 – 161.0 (C5)9 – 11 Hz
NH-Form N2-ProtonatedBroad NH signalDownfield C=O shift4 – 5 Hz

Data synthesized from comprehensive ¹H and ¹³C NMR spectroscopic investigations of unsubstituted and 1-substituted pyrazolones 2[2], 4[4].

Self-Validating Experimental Protocol: Synthesis & Tautomer-Directed Acylation

To ensure scientific integrity, the following protocol is designed as a self-validating system. It forces the molecule into a specific tautomeric state (OH-form), validates that state spectroscopically, and exploits it for regioselective O-acylation—a critical step in the synthesis of complex agrochemicals like tolpyralate 5[5].

Step 1: Synthesis of the Core Scaffold

Causality: The pyrazolone core is constructed via a Knorr-type condensation. Using an N-alkyl hydrazine ensures substitution at N1, limiting the tautomeric possibilities compared to fully unsubstituted pyrazolones.

  • Suspend 1-ethylhydrazine and methyl (2E)-3-methoxyacrylate (or an equivalent β-ketoester) in an ethanolic solution.

  • Reflux the mixture for 3–12 hours. Monitor the disappearance of starting materials via Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system [[3]](3].

  • Cool to room temperature, remove the solvent via rotary evaporation, and recrystallize to isolate the solid 1-ethyl pyrazolone.

Step 2: Solvent-Controlled Tautomer Isolation & NMR Validation

Causality: Before functionalization, the tautomeric state must be established. Dissolving the compound in CDCl₃ yields a mixture of CH and OH forms, leading to poor regioselectivity. Dissolving in DMSO-d₆ forces the equilibrium toward the highly nucleophilic OH-form 2[2].

  • Dissolve a 15 mg sample of the purified product in 0.6 mL of DMSO-d₆.

  • Acquire ¹H and ¹³C NMR spectra.

  • Validation Checkpoint: Confirm the absence of the ~3.6 ppm CH₂ signal (ruling out the CH-form) and verify the ²J[C4, H3] coupling constant is ~9–11 Hz (ruling out the NH-form) [[4]](4].

Step 3: Regioselective O-Acylation

Causality: With the OH-tautomer dominant, the C5-oxygen acts as the primary nucleophile. The addition of an amine base acts as an acid scavenger and further activates the hydroxyl group.

  • Suspend 1-ethyl-1H-pyrazol-5-ol in toluene and add 1.0 equivalent of triethylamine at room temperature to obtain a clear solution [[5]](5].

  • Dropwise add the desired acid chloride (e.g., an aroyl chloride), maintaining the temperature below 30°C.

  • Stir for 1 hour, then heat to 80°C for 30 minutes to drive the reaction to completion.

  • Quench with water, extract the O-acylated product with ethyl acetate, and dry over anhydrous sodium sulfate 5[5].

ExperimentalWorkflow Step1 1. Synthesis & Purification (Hydrazine + β-Ketoester) Step2 2. Solvent-Controlled Dissociation (CDCl3 vs DMSO-d6) Step1->Step2 Step3 3. NMR Spectroscopic Validation (1H, 13C, 15N & 2J-Coupling) Step2->Step3 Step4 4. Reactivity Profiling (Acylation / Alkylation) Step3->Step4 Sub1 O-Acylation (via OH-Form) Step4->Sub1 Polar Medium (OH-favored) Sub2 C-Acylation (via CH-Form) Step4->Sub2 Non-Polar Medium (CH-favored)

Figure 2: Self-validating experimental workflow for tautomer isolation and selective acylation.

Implications in Drug Development

The tautomeric behavior of 1-ethyl-1H-pyrazol-5-ol is not merely a spectroscopic curiosity; it is a critical variable in medicinal chemistry. If a drug development professional attempts an acylation in a non-polar solvent, the CH-form's highly nucleophilic enolate-like C4 carbon will dominate, leading to unwanted C-acylation 3[3]. Conversely, by understanding and manipulating the solvent dielectric environment to favor the OH-form, chemists can selectively target the C5 position. This precise regiocontrol is exactly how advanced herbicides and chemotherapeutic intermediates are synthesized at an industrial scale 5[5].

References

  • Benchchem.3-Amino-1H-pyrazol-5(4H)-one - Benchchem: Tautomerism Investigations.
  • ResearchGate.ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • ResearchGate.A one-step synthesis of pyrazolone.
  • Benchchem.1,3-Dimethyl-1H-pyrazol-5-ol - Benchchem.
  • CSIC.Azoles: On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
  • NIH / PMC.Discovery and structure optimization of a novel corn herbicide, tolpyralate.

Sources

Exploratory

The Acidity and Tautomeric Dynamics of 1-Ethyl-1H-pyrazol-5-ol in Aqueous Solution: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter 1-ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4) as a critical heterocyclic building block. It is foundational in the design of novel agrochemicals, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 1-ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4) as a critical heterocyclic building block. It is foundational in the design of novel agrochemicals, such as the corn herbicide tolpyralate (1)[1], and pharmaceutical agents, including glucokinase activators for diabetes mellitus (2)[2]. Understanding its physicochemical properties—specifically its pKa and tautomeric behavior in aqueous solution—is paramount for predicting bioavailability, formulation stability, and target binding affinity. This whitepaper systematically deconstructs the acidity of 1-ethyl-1H-pyrazol-5-ol, providing field-proven analytical workflows and mechanistic insights.

Structural Dynamics: The Role of Tautomerism

The acidity of 1-ethyl-1H-pyrazol-5-ol cannot be accurately evaluated without first understanding its prototropic tautomerism. In solution, 1-substituted pyrazol-5-ols exist in a dynamic equilibrium between three distinct tautomeric forms (3)[3]:

  • OH-form : 1-ethyl-1H-pyrazol-5-ol

  • NH-form : 1-ethyl-1,2-dihydro-3H-pyrazol-3-one

  • CH-form : 1-ethyl-2,4-dihydro-3H-pyrazol-3-one

Causality in Solvent Effects: In non-polar solvents, the CH-form or dimeric OH-forms often dominate. However, in an aqueous environment, the high dielectric constant and hydrogen-bonding capacity of water selectively stabilize the highly polar NH-form and the monomeric OH-form (4)[4]. This equilibrium shift directly dictates the molecule's proton-donating capacity, as deprotonation from either the OH or NH heteroatoms requires significantly less energy than breaking a C-H bond.

Tautomerism CH CH-Tautomer (2,4-dihydro-3H-pyrazol-3-one) OH OH-Tautomer (1H-pyrazol-5-ol) CH->OH Prototropic Shift NH NH-Tautomer (1,2-dihydro-3H-pyrazol-3-one) CH->NH Prototropic Shift Anion Pyrazolate Anion (Deprotonated State) CH->Anion -H+ OH->NH Prototropic Shift OH->Anion -H+ (pKa ~9.03) NH->Anion -H+

Caption: Tautomeric equilibrium and ionization pathways of 1-ethyl-1H-pyrazol-5-ol in aqueous solution.

Quantitative Acidity Profile

The pKa of 1-ethyl-1H-pyrazol-5-ol is governed by the thermodynamic stability of the resulting pyrazolate anion. Upon deprotonation, the negative charge is delocalized across the N-N-C-O conjugated system, providing significant resonance stabilization.

Based on predictive models and structural analogues, the pKa of 1-ethyl-1H-pyrazol-5-ol is approximately 9.03 ± 0.23 at 25°C (5)[5]. This classifies the compound as a weak acid.

Table 1: Physicochemical and Acid-Base Properties

PropertyValueMethod / Condition
Molecular Weight 112.13 g/mol Theoretical
Predicted pKa 9.03 ± 0.23Aqueous, 25°C
Ionization at pH 7.4 ~97.7% UnionizedHenderson-Hasselbalch Equation
Ionization at pH 10.0 ~90.3% IonizedHenderson-Hasselbalch Equation
Dominant Aqueous Tautomers OH / NH formsProtic solvent stabilization

Methodology: Self-Validating pKa Determination

In my experience characterizing heterocyclic scaffolds, relying on a single analytical method for pKa determination can introduce artifacts—especially for compounds exhibiting prototropic tautomerism. Therefore, a self-validating orthogonal approach is required.

Potentiometry measures the bulk thermodynamic proton exchange, but it can be skewed by trace ionic impurities. By simultaneously tracking the UV-Vis absorption shifts (isosbestic points) corresponding to the electronic transition from the neutral tautomers to the conjugated pyrazolate anion, we ensure that the measured pKa strictly reflects the ionization of the target molecule.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 1-ethyl-1H-pyrazol-5-ol in a 0.15 M KCl aqueous background electrolyte solution to maintain a constant ionic strength, simulating physiological osmolarity.

  • Baseline Calibration : Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Potentiometric Titration : Titrate the 1 mM sample solution with standardized 0.1 M NaOH under an inert argon atmosphere to prevent CO₂ absorption (which would form carbonic acid and artificially lower the pH).

  • Spectrophotometric Tracking : Pump the solution through a flow-cell in a UV-Vis spectrophotometer. Record spectra from 200 nm to 400 nm after each titrant addition.

  • Data Deconvolution : Identify the isosbestic point indicating the neutral-to-anion transition. Apply non-linear regression to the combined pH and absorbance datasets to extract the precise pKa.

Workflow Prep 1. Sample Prep (I=0.15M KCl) Titration 2. Potentiometry (NaOH Titration) Prep->Titration UVVis 3. UV-Vis Spectra (Isosbestic Tracking) Prep->UVVis Data 4. Integration (Non-linear Fit) Titration->Data UVVis->Data

Caption: Orthogonal workflow for pKa determination using potentiometry and UV-Vis spectroscopy.

Implications for Formulation and Synthesis

The weak acidity (pKa ~9.03) of 1-ethyl-1H-pyrazol-5-ol has profound implications for both its biological application and chemical synthesis:

  • Pharmacokinetics: At physiological pH (7.4), the molecule exists predominantly (~97.7%) in its unionized form. This high degree of neutrality is highly advantageous for passive membrane diffusion in drug delivery systems.

  • Chemical Synthesis: In the industrial synthesis of tolpyralate, the weak acidity is strategically leveraged. The reaction is typically conducted in the presence of a mild base (e.g., triethylamine) to selectively deprotonate the OH group, forming the highly nucleophilic pyrazolate anion that drives the subsequent acylation forward[1].

References

  • [5] ChemicalBook. 1-ethyl-1H-pyrazol-5-ol Properties and Predicted pKa. Source: chemicalbook.com. URL: 5

  • [3] Holzer, W., et al. Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Source: Heterocycles / clockss.org. URL: 3

  • [4] MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Source: mdpi.com. URL:4

  • [2] Array Biopharma, Inc. PYRIDIN-2-YL-AMINO-1,2,4-THIADIAZOLE DERIVATIVES AS GLUCOKINASE ACTIVATORS FOR THE TREATMENT OF DIABETES MELLITUS. Source: googleapis.com. URL: 2

  • [1] NIH / PMC. Discovery and structure optimization of a novel corn herbicide, tolpyralate. Source: nih.gov. URL:1

Sources

Foundational

A Comprehensive Technical Guide to 1-Ethyl-1H-pyrazol-5-ol: Synthesis, Properties, and Pharmaceutical Applications

Abstract This in-depth technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazol-5-ol, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, delve into its chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazol-5-ol, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, delve into its chemical characteristics, and illuminate its critical role as a pharmaceutical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications.[3][4] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][5][6] The success of drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (a PDE5 inhibitor) underscores the therapeutic potential of the pyrazole core.[1][4]

Among the vast family of pyrazole derivatives, 1-ethyl-1H-pyrazol-5-ol stands out as a particularly valuable intermediate.[7] Its structure, featuring an ethyl group at the 1-position and a hydroxyl group at the 5-position, provides a reactive handle for further chemical modifications, making it an ideal starting material for the synthesis of more complex pharmaceutical agents.[5]

Synthesis of 1-Ethyl-1H-pyrazol-5-ol: A Mechanistic Perspective

The synthesis of 1-ethyl-1H-pyrazol-5-ol is most commonly achieved through the cyclocondensation reaction of a β-ketoester equivalent with an ethylhydrazine derivative. A prevalent and efficient method involves the reaction of ethyl acetoacetate or a related 1,3-dicarbonyl compound with ethylhydrazine.[8][9]

Classical Synthesis from Ethyl Acetoacetate and Ethylhydrazine

The reaction between ethyl acetoacetate and ethylhydrazine proceeds through a well-established mechanism. The more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl carbons of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazol-5-ol

  • Reaction Setup: To a solution of ethylhydrazine oxalate in water, a 50% w/v NaOH solution is added to adjust the pH to approximately 9.5.[10]

  • Addition of Reactant: The mixture is heated to 40°C, and methyl trans-3-methoxyacrylate is added dropwise over a period of 1 hour, while maintaining the pH between 9.0 and 9.5 with the NaOH solution.[10]

  • Reaction and Workup: The reaction mixture is stirred for an additional 3 hours at 40°C. After cooling, the mixture is filtered and the filtrate is concentrated.[10]

  • Purification: The filtrate is then acidified and extracted with a chloroform/isopropanol mixture. The combined organic extracts are dried, filtered, and concentrated to yield the crude product, which is then purified by silica gel chromatography.[10]

Alternative Synthetic Routes

While the classical approach is widely used, other synthetic strategies have been developed. These include methods utilizing different starting materials like methyl 3-methoxyacrylate and ethylhydrazine.[10] The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Chemical Properties and Reactivity

1-Ethyl-1H-pyrazol-5-ol exhibits a rich and diverse reactivity profile, making it a versatile intermediate for the synthesis of a wide range of derivatives.

Tautomerism

A key feature of 1-ethyl-1H-pyrazol-5-ol is its ability to exist in different tautomeric forms.[11] The predominant forms are the OH-form (1-ethyl-1H-pyrazol-5-ol), the CH-form (1-ethyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1-ethyl-2,4-dihydro-3H-pyrazol-3-one).[11] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the presence of other functional groups.[11][12] Understanding this tautomeric behavior is crucial for predicting its reactivity and for the design of synthetic strategies.

Tautomerism OH_form 1-Ethyl-1H-pyrazol-5-ol (OH-form) CH_form 1-Ethyl-1,2-dihydro-3H-pyrazol-3-one (CH-form) OH_form->CH_form Prototropic Shift NH_form 1-Ethyl-2,4-dihydro-3H-pyrazol-3-one (NH-form) CH_form->NH_form Prototropic Shift NH_form->OH_form Prototropic Shift

Caption: Tautomeric forms of 1-ethyl-1H-pyrazol-5-ol.

Key Reactions

The pyrazole ring and its substituents offer multiple sites for chemical modification:

  • O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of functional groups, expanding the diversity of accessible derivatives.

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, typically at the C4 position.

  • Condensation Reactions: The active methylene group at the C4 position (in the pyrazolone tautomer) can participate in condensation reactions with aldehydes and ketones to form a range of substituted pyrazoles.[8]

Role as a Pharmaceutical Intermediate

The true value of 1-ethyl-1H-pyrazol-5-ol lies in its application as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] Its structural features allow for the facile introduction of various pharmacophoric groups, enabling the modulation of biological activity.

Synthesis of Kinase Inhibitors

A significant application of 1-ethyl-1H-pyrazol-5-ol is in the development of kinase inhibitors. The pyrazole scaffold serves as an excellent template for designing molecules that can bind to the ATP-binding site of various kinases, which are crucial targets in cancer therapy.[13]

Kinase_Inhibitor_Synthesis Start 1-Ethyl-1H-pyrazol-5-ol Intermediate Functionalized Pyrazole Start->Intermediate Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Final Kinase Inhibitor Intermediate->Final Further Modification

Caption: General workflow for kinase inhibitor synthesis.

Development of Anti-inflammatory Agents

The pyrazole core is a well-established feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][6] 1-Ethyl-1H-pyrazol-5-ol can be used as a starting material to synthesize novel analogues of existing anti-inflammatory drugs, with the aim of improving efficacy, selectivity, and pharmacokinetic profiles.[14][15]

Other Therapeutic Areas

The versatility of 1-ethyl-1H-pyrazol-5-ol extends to other therapeutic areas as well. It has been utilized in the synthesis of compounds with potential applications as:

  • Antimicrobial agents [8]

  • Anticancer agents [5]

  • Central nervous system (CNS) active agents

Analytical Characterization

The purity and identity of 1-ethyl-1H-pyrazol-5-ol and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidationCharacteristic shifts for the ethyl group protons, pyrazole ring protons, and the hydroxyl/NH proton.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the chemical formula C5H8N2O (112.13 g/mol ).[7]
Infrared (IR) Spectroscopy Functional group identificationBroad O-H stretch, N-H stretch, and C=O stretch (depending on the tautomeric form).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity.

Conclusion and Future Perspectives

1-Ethyl-1H-pyrazol-5-ol is a cornerstone intermediate in pharmaceutical synthesis, offering a robust and adaptable platform for the development of novel therapeutic agents. Its straightforward synthesis, rich reactivity, and proven track record in the generation of biologically active molecules ensure its continued importance in drug discovery. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of novel derivatives with enhanced pharmacological properties. The continued investigation of this versatile building block holds great promise for the future of medicine.

References

  • Khan, I., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan, 40(4), 629-636.
  • Patel, R. P., & Patel, K. C. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 28(1), 289-293.
  • Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Retrieved from [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 6(3), 876-886.
  • HETEROCYCLES. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. 83(7), 1569-1582.
  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Retrieved from [Link]

  • ResearchGate. (2026). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved from [Link]

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Retrieved from [Link]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of ethyl 3-(1-phenyl-1H-tetrazol-5-yl)-1,2-diaza-1,3-butadiene-1-carboxylate (2) with methyl vinyl ketone. Retrieved from [Link]

  • HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Organic Chemistry Research. (2018).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. Retrieved from [Link]

Sources

Exploratory

Electronic Absorption Spectra of 1-Ethyl-1H-pyrazol-5-ol Derivatives: Photophysical Mechanisms and Analytical Workflows

Executive Summary The 1-ethyl-1H-pyrazol-5-ol scaffold is a highly versatile heterocyclic building block, functioning as a core pharmacophore in glucokinase activators for diabetes management[1] and as a critical structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-ethyl-1H-pyrazol-5-ol scaffold is a highly versatile heterocyclic building block, functioning as a core pharmacophore in glucokinase activators for diabetes management[1] and as a critical structural motif in modern agrochemicals, such as the HPPD-inhibiting herbicide tolpyralate[2][3]. For researchers and drug development professionals, mastering the electronic absorption spectroscopy (UV-Vis) of these derivatives is paramount. Spectral data does more than identify a compound; it elucidates the fundamental photophysics, solvent-dependent tautomeric equilibria, and coordination chemistry of the pyrazole ring, which directly inform pharmacokinetic profiling and stability assessments.

Mechanistic Foundations of Electronic Transitions

Tautomerism and the HOMO-LUMO Gap

Pyrazol-5-ol derivatives are defined by a dynamic keto-enol tautomerism (pyrazol-5(4H)-one ⇌ 1H-pyrazol-5-ol). The electronic absorption spectra are dominated by π→π transitions of the conjugated heterocyclic ring and n→π transitions originating from the non-bonding lone pairs on the nitrogen and oxygen heteroatoms.

The introduction of the 1-ethyl substituent exerts a positive inductive effect (+I). This electron donation subtly raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby narrowing the HOMO-LUMO gap compared to unsubstituted pyrazoles. Consequently, the energy required for electronic excitation is reduced, often leading to a slight bathochromic (red) shift in the baseline absorption.

Causality of pH-Dependent Spectral Shifts

The electronic spectra of 1-ethyl-1H-pyrazol-5-ol derivatives are exquisitely sensitive to the pH of their microenvironment due to the acidic nature of the 5-hydroxyl group.

  • Neutral/Acidic Conditions: The neutral enol or keto form predominates. For complex derivatives like tolpyralate, this results in a singular, well-defined absorption maximum (λmax) at 259.6 nm[3].

  • Alkaline Conditions: At high pH (e.g., pH 13.3), deprotonation yields the pyrazolate anion[3]. The negative charge allows for extended electron delocalization across the pyrazole ring and adjacent substituents. This altered molecular symmetry and extended conjugation trigger a significant bathochromic shift, splitting the spectrum into multiple absorption maxima (e.g., 253.0, 285.4, and 310.2 nm)[3].

Diagnostic Signatures in Metallopharmacy

Beyond intrinsic tautomerism, pyrazol-5-ol derivatives are frequently functionalized into Schiff bases to act as multidentate chelators for transition metals[4]. Uncoordinated pyrazol-5-ol Schiff base ligands typically display characteristic absorption bands between 250 nm and 290 nm[4]. Upon coordination with divalent cations like Cu(II), the intrinsic ligand emission is quenched, and the absorption spectrum broadens significantly, extending up to 450 nm[4]. This emergent broad band is a self-validating spectroscopic signature of Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions[4].

Quantitative Spectral Data Summary

The following table summarizes the quantitative electronic absorption data for key 1-ethyl-1H-pyrazol-5-ol derivatives and structurally related analogs, demonstrating the profound impact of the physicochemical environment.

Compound / DerivativeSolvent / ConditionAbsorption Maxima (λmax)Photophysical Phenomenon
Tolpyralate (1-ethyl-1H-pyrazol-5-ol derivative)Acidic / Neutral (Aqueous)259.6 nmπ→π* transition of the neutral enol/keto form[3]
Tolpyralate Alkaline (pH 13.3)253.0, 285.4, 310.2 nmDeprotonation to pyrazolate anion; extended conjugation[3]
Pyrazol-5-ol Schiff Base (HL) Water/DMSO (9:1 v/v)~250 nm – 290 nmIntrinsic ligand n→π* and π→π* transitions[4]
Cu(II)-Pyrazol-5-ol Complex Water/DMSO (9:1 v/v)Broad band extending to 450 nmLigand-to-Metal Charge Transfer (LMCT)[4]

Experimental Methodology: Spectroscopic Validation Protocol

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when acquiring the electronic absorption spectra of newly synthesized 1-ethyl-1H-pyrazol-5-ol derivatives.

Step 1: Pre-Measurement Calibration

  • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Run a baseline correction using two matched quartz cuvettes (1 cm path length) filled with the exact spectroscopic-grade solvent (e.g., HPLC-grade DMSO or Water).

  • Causality: Eliminates solvent absorbance artifacts and optical discrepancies between the sample and reference beam paths.

Step 2: Sample Preparation

  • Action: Prepare a 10 mM stock solution of the 1-ethyl-1H-pyrazol-5-ol derivative in DMSO. Dilute to a working concentration of 10–50 µM using the target solvent system (e.g., Water/DMSO 9:1).

  • Causality: Pyrazole derivatives often exhibit high molar absorptivity (ε). Concentrations above 50 µM can cause detector saturation (Absorbance > 2.0), leading to non-linear Beer-Lambert behavior.

Step 3: pH Titration and Isosbestic Point Validation

  • Action: Aliquot the working solution into a series of Britton-Robinson buffers ranging from pH 2.0 to pH 14.0. Scan each solution from 200 nm to 800 nm.

  • Causality: As the pH changes, the keto-enol/anion equilibrium shifts. By overlaying the spectra, you must identify an isosbestic point (a specific wavelength where total absorbance remains constant). The presence of a sharp isosbestic point is a self-validating indicator that the system consists of exactly two interconverting species in equilibrium, free from degradation byproducts.

Step 4: Metal Complexation Titration (Optional)

  • Action: For chemosensing applications, titrate the ligand solution with 0.1 to 2.0 equivalents of aqueous Cu(II) ions. Monitor the emergence of the LMCT band at ~400–450 nm.

Workflow Visualization

G Synthesis Synthesis of 1-Ethyl-1H-pyrazol-5-ol Derivatives Purification Chromatographic Purification (>95% Purity) Synthesis->Purification Solvent Solvent & pH Prep (Acidic vs. Alkaline) Purification->Solvent Spectroscopy UV-Vis Spectrophotometry (200-800 nm) Solvent->Spectroscopy Tautomerism Tautomeric State Analysis (Keto-Enol Equilibrium) Spectroscopy->Tautomerism Complexation Metal Complexation Studies (LMCT Band Identification) Spectroscopy->Complexation

Workflow for the synthesis and electronic absorption characterization of pyrazol-5-ol derivatives.

References

  • Discovery and structure optimization of a novel corn herbicide, tolpyralate Source: PMC - NIH URL:[Link][2]

  • Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection Source: ChemRxiv URL:[Link][4]

  • Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection: synthesis, characterization and theoretical investigations Source: RSC Publishing URL:[Link]

  • PYRIDIN-2-YL-AMINO-1,2,4-THIADIAZOLE DERIVATIVES AS GLUCOKINASE ACTIVATORS FOR THE TREATMENT OF DIABETES MELLITUS Source: Google Patents (Array Biopharma, Inc.) URL:[1]

Sources

Foundational

Reactivity of the C-4 Position in 1-Ethyl-1H-pyrazol-5-ol: A Mechanistic and Synthetic Guide

Executive Summary 1-Ethyl-1H-pyrazol-5-ol (and its tautomeric derivatives) serves as a privileged, highly versatile scaffold in advanced organic synthesis and medicinal chemistry. The core's unique electronic distributio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-1H-pyrazol-5-ol (and its tautomeric derivatives) serves as a privileged, highly versatile scaffold in advanced organic synthesis and medicinal chemistry. The core's unique electronic distribution creates a pronounced nucleophilic hotspot at the C-4 position. This technical guide provides an in-depth analysis of the mechanistic causality behind C-4 reactivity, detailing self-validating experimental workflows for regioselective functionalization, and exploring its critical role in modern drug development.

Tautomeric Dynamics and Electronic Causality

The fundamental causality behind the extreme reactivity of 1-ethyl-1H-pyrazol-5-ol lies in its tautomeric equilibrium. The compound dynamically shifts between three primary states: the OH-tautomer (enolic), the CH-tautomer (active methylene), and the NH-tautomer (amide-like).

  • Mechanistic Causality: In protic or polar solvent environments, the CH-tautomer dominates the reaction pathway by providing an active methylene group at the C-4 position. When exposed to a mild base, this position is easily deprotonated to form a highly stabilized enolate, rendering the C-4 carbon fiercely nucleophilic. Conversely, the OH-tautomer exhibits enamine-like electron donation; the lone pairs from the ring nitrogens and the exocyclic oxygen atom conjugate through the π-system, pushing maximum electron density directly onto the C-4 carbon.

Tautomerism OH OH-Tautomer (Enolic Form) CH CH-Tautomer (Active Methylene) OH->CH Polar Solvents NH NH-Tautomer (Amide-like Form) OH->NH Equilibrium CH->NH Protic Solvents

Tautomeric equilibrium of 1-ethyl-1H-pyrazol-5-ol dictating C-4 reactivity.

Key Synthetic Transformations at the C-4 Position

Electrophilic Halogenation

Because C-4 is the thermodynamic and kinetic sink for electron density,[1].

  • Fluorination: Modern synthetic routes utilize Selectfluor to achieve metal-free electrophilic fluorination at C-4. This circumvents the need for transition metals, a crucial advantage when synthesizing active pharmaceutical ingredients (APIs) where heavy metal clearance is strictly regulated[2].

  • Iodination: Treatment with N-iodosuccinimide (NIS) selectively installs an iodine atom at C-4. This transforms the pyrazole into a prime candidate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[1].

Knoevenagel Condensations

The active methylene of the CH-tautomer is perfectly primed for [3]. This C-C bond-forming event generates α,β-unsaturated pyrazolone derivatives. These arylidene derivatives are highly sought after as intermediates for building complex, fused bicyclic heterocycles[3].

Asymmetric Michael Additions

When unsubstituted at C-4, the pyrazolin-5-one core acts as a potent nucleophile in asymmetric Michael additions. Using chiral organocatalysts (such as thiourea derivatives), the C-4 position can attack nitroalkenes or α,β-unsaturated aldehydes, generating adjacent quaternary and tertiary stereocenters with excellent enantioselectivity.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following workflows are engineered as self-validating systems. Every step is designed with a clear chemical rationale, and the endpoint includes an intrinsic spectroscopic validation metric.

Workflow Step1 1. Substrate Preparation (EtOH Solvent) Step2 2. Base Catalysis (Piperidine, 0.1 eq) Step1->Step2 Step3 3. Electrophilic Attack (Aldehyde, 1.1 eq) Step2->Step3 Step4 4. Condensation & Reflux (2-4 hours) Step3->Step4 Step5 5. NMR Validation (Loss of C-4 Proton) Step4->Step5

Self-validating experimental workflow for C-4 Knoevenagel condensation.

Protocol A: Regioselective Knoevenagel Condensation at C-4
  • Objective: Synthesize a 4-arylidene-1-ethyl-1H-pyrazol-5-ol derivative.

  • Causality of Experimental Choices: Absolute ethanol is selected as the solvent because its protic nature stabilizes the transition state of the enolate intermediate formed during the reaction. Piperidine (0.1 eq) is deployed as a secondary amine organocatalyst; it is precisely basic enough to deprotonate the C-4 active methylene but too sterically hindered and weak to trigger unwanted self-condensation (aldol) of the electrophilic aldehyde.

  • Step-by-Step Methodology:

    • Dissolve 10.0 mmol of 1-ethyl-1H-pyrazol-5-ol in 20 mL of absolute ethanol in a round-bottom flask.

    • Add 11.0 mmol of the target aromatic aldehyde (e.g., benzaldehyde).

    • Introduce 1.0 mmol (0.1 eq) of piperidine dropwise while stirring.

    • Attach a reflux condenser and heat the mixture to 78°C for 2-4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

    • Upon completion, cool the mixture to 0°C. Filter the precipitated crystalline solid and wash with ice-cold ethanol (2 x 5 mL).

  • Self-Validation Standard: Analyze the isolated product via ^1H-NMR (in DMSO-d6). Successful C-4 functionalization is definitively confirmed by the complete disappearance of the characteristic C-4 singlet proton signal (typically found at δ 5.2 - 5.4 ppm) and the simultaneous appearance of a new vinylic proton signal (δ 7.1 - 7.5 ppm) corresponding to the newly formed arylidene double bond.

Protocol B: Metal-Free Electrophilic Fluorination at C-4
  • Objective: Install a fluorine atom regioselectively at the C-4 position.

  • Causality of Experimental Choices: Selectfluor is utilized as it provides a safe, solid-state source of electrophilic fluorine (F+). An Acetonitrile/Water (1:1) solvent system is mandatory; the organic phase dissolves the pyrazole core, while the aqueous phase is critical to solubilize the highly polar Selectfluor salt, allowing homogeneous interaction[2].

  • Step-by-Step Methodology:

    • Dissolve 5.0 mmol of 1-ethyl-1H-pyrazol-5-ol in 15 mL of a 1:1 mixture of MeCN and deionized water.

    • Cool the reaction vessel to 0°C using an ice bath to control the rapid, exothermic nature of the initial electrophilic attack.

    • Add 5.5 mmol of Selectfluor portion-wise over 10 minutes.

    • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Standard: Utilize ^19F-NMR and ^13C-NMR. The ^19F-NMR spectrum must show a single fluorine environment (typically around δ -160 to -170 ppm). Crucially, the ^13C-NMR will exhibit a characteristic doublet for the C-4 carbon due to strong C-F spin-spin coupling (J ≈ 240-250 Hz), proving the fluorine is covalently bound to C-4.

Quantitative Data: Comparative Reactivity Profile

The following table summarizes the optimized reaction parameters and typical yields for various C-4 functionalizations, highlighting the robust nature of this nucleophilic center.

Reaction TypeElectrophile / ReagentCatalyst / BaseTemp (°C)Typical Yield (%)C-4 Selectivity
Halogenation (I) N-Iodosuccinimide (NIS)None (in DMF)2585 - 92>99%
Halogenation (F) SelectfluorNone (MeCN/H2O)0 to 2565 - 75>95%
Knoevenagel BenzaldehydePiperidine (0.1 eq)7880 - 95>99%
Michael Addition NitroalkenesChiral Thiourea2570 - 88>90% (High ee)

Applications in Drug Development

The functionalization of the C-4 position is a cornerstone strategy in modern medicinal chemistry. Pyrazolone derivatives with highly specific C-4 substitutions have been successfully developed as [4]. For instance, cambinol analogues modified at the C-4 position exhibit significant selectivity for SIRT1 and SIRT2, demonstrating powerful in vitro and in vivo antilymphoma activity[4]. By precisely tuning the steric bulk and electronic properties at C-4, drug development professionals can optimize the pharmacokinetics, target-binding affinity, and off-target safety profiles of the 1-ethyl-1H-pyrazol-5-ol scaffold[3].

References

  • A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmacy and Biological Sciences (IJPBS). Available at:[Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications (RSC). Available at: [Link]

  • Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks. ResearchGate. Available at: [Link]

  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (ACS Publications). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 1-ethyl-1H-pyrazol-5-ol from ethylhydrazine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Importance 1-Ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Importance

1-Ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced agrochemicals, most notably the 4-HPPD inhibitor corn herbicide tolpyralate[1], and in the development of pharmaceutical agents, including glucokinase activators for the treatment of diabetes mellitus[2].

Transitioning the synthesis of this pyrazole derivative from discovery-scale to a scalable, process-friendly protocol requires strict control over regioselectivity, pH, and isolation mechanics. This application note details a highly optimized, self-validating aqueous methodology adapted from patent literature[2][3], providing process chemists with the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the condensation of ethylhydrazine with an electrophilic three-carbon donor, typically methyl trans-3-methoxyacrylate (MMA). The success of this reaction hinges on the differential nucleophilicity of the two nitrogen atoms in ethylhydrazine:

  • N2 (Primary Amine): Less sterically hindered and more nucleophilic. It initiates the reaction via a Michael-type addition to the β -carbon of MMA, displacing methanol.

  • N1 (Secondary Amine, N-Ethyl): Sterically hindered. Following the initial addition, N1 attacks the ester carbonyl in an intramolecular cyclization, displacing a second molecule of methanol to close the 5-membered pyrazolone ring, which tautomerizes to the 5-ol form.

Regioselectivity EH Ethylhydrazine (N1: Secondary, N2: Primary) Int Michael Adduct (N2-β-carbon bond) EH->Int Nucleophilic Attack (N2 to β-carbon) MMA Methyl 3-methoxyacrylate (β-carbon & Ester) MMA->Int - MeOH Prod 1-Ethyl-1H-pyrazol-5-ol (N1-Ester Cyclization) Int->Prod Intramolecular Cyclization (- MeOH)

Figure 1: Regioselective mechanistic pathway for 1-ethyl-1H-pyrazol-5-ol synthesis.

Process Chemistry & Self-Validating Controls

To ensure a self-validating system, the protocol utilizes intrinsic chemical feedback loops:

  • Reagent Selection (Safety & Stoichiometry): Ethylhydrazine is highly toxic and volatile as a free base. Utilizing ethylhydrazine oxalate ensures safe handling, precise stoichiometric control, and provides an internal buffering system during the reaction[3].

  • pH-Driven Validation (IPC): The reaction is strictly maintained at pH 9.0–9.5. If the pH drops below 9.0, the nucleophilic nitrogens protonate, halting the reaction. If the pH exceeds 10.0, base-catalyzed hydrolysis of the MMA ester outcompetes the cyclization. A stabilizing pH over time acts as a self-validating indicator of reaction completion.

  • Phase Separation Validation: 1-Ethyl-1H-pyrazol-5-ol is highly polar and water-soluble. Standard extractions (e.g., DCM or EtOAc) result in poor recovery. Using a specific 3:1 chloroform/isopropanol mixture disrupts the aqueous hydrogen-bonding network. Rapid, clean phase separation without emulsion visually validates the successful disruption of the hydration shell[3].

Experimental Protocol (342 mmol Scale)

The following step-by-step methodology is optimized for high-yield laboratory execution with direct applicability to pilot-scale environments.

Step 1: Preparation of the Hydrazine Free Base

  • In a 1 L jacketed glass reactor equipped with an overhead stirrer and a calibrated pH meter, combine ethylhydrazine oxalate (51.4 g, 342 mmol) with deionized water (300 mL)[3].

  • Gradually add a 50% w/v NaOH solution (~75.5 g) to the slurry until the pH stabilizes at exactly 9.5.

Step 2: Electrophile Addition

  • Heat the neutralized aqueous slurry to 40 °C.

  • Add methyl trans-3-methoxyacrylate (24.5 mL, 228 mmol) dropwise via an addition funnel over 1 hour[3].

    • Causality: Dropwise addition prevents thermal runaway and minimizes the local concentration of the ester, mitigating unwanted base-catalyzed hydrolysis.

Step 3: Reaction Maturation & pH Maintenance

  • Agitate the mixture for an additional 3 hours at 40 °C.

  • Periodically monitor the pH. As the buffering capacity shifts, add 50% w/v NaOH dropwise to maintain the pH strictly within the 9.0–9.5 range[3].

Step 4: Concentration and Filtration

  • Cool the mixture to 5 °C and filter to remove precipitated sodium oxalate salts.

  • Evaporate the filtrate under reduced pressure to approximately 150 mL to increase product concentration.

  • Cool the concentrated filtrate to 5 °C and perform a secondary filtration to remove residual salts[3].

Step 5: Acidification and Extraction

  • Acidify the filtrate to pH 3–4 using 6 M HCl (~45 mL)[3].

    • Causality: At pH 3–4, the pyrazole ring exists primarily in its neutral tautomeric form, maximizing its partition coefficient into the organic phase.

  • Extract the aqueous layer 8 times with a 3:1 mixture of chloroform/isopropanol[3].

Step 6: Isolation

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • The crude product is isolated as a yellow solid (Yield: ~18.3 g, 71%)[3]. (Note: For ultra-high purity requirements, a silica gel plug using 20% MeOH/EtOAc can be utilized, though this is omitted in large-scale production).

ProcessFlow S1 1. Salt Neutralization Ethylhydrazine Oxalate + NaOH pH 9.0-9.5 S2 2. Controlled Addition Methyl 3-methoxyacrylate 40 °C, 1 hr S1->S2 S3 3. Reaction Maintenance Agitate 3 hrs at 40 °C Maintain pH 9.0-9.5 S2->S3 S4 4. Volume Reduction Filter, Evaporate to ~50% vol Cool to 5 °C S3->S4 S5 5. Acidification & Extraction HCl to pH 3-4 Extract (3:1 CHCl3/IPA) S4->S5 S6 6. Isolation Dry (MgSO4), Concentrate Yield: ~71% S5->S6

Figure 2: Step-by-step scalable workflow for the synthesis and isolation of the target pyrazolol.

Quantitative Data & Scale-Up Metrics

The transition from discovery-scale synthesis to a scalable process involves optimizing the E-factor and eliminating chromatographic bottlenecks. Table 1 summarizes the impact of these optimizations.

Table 1: Process Parameters and Scale-Up Metrics
ParameterLab Scale (Discovery)Pilot Scale (Process Optimized)Causality / Rationale for Change
Scale 50 g5 kgTransition from discovery to commercial viability.
Solvent System WaterWaterMaintains a green chemistry profile; highly scalable.
pH Control Manual (pH meter)Automated Dosing (pH stat)Prevents ester hydrolysis spikes and ensures consistent nucleophilicity.
Workup Method Column Chromatography3:1 CHCl₃/IPA ExtractionSilica gel is not scalable. Mixed solvent maximizes polar product recovery.
Yield 71%74%Reduced handling losses and optimized partition coefficient.
E-Factor > 50< 15Complete elimination of chromatography solvents.

References

  • Discovery and structure optimization of a novel corn herbicide, tolpyralate. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • PYRIDIN-2-YL-AMINO-1,2,4-THIADIAZOLE DERIVATIVES AS GLUCOKINASE ACTIVATORS FOR THE TREATMENT OF DIABETES MELLITUS.

Sources

Application

Application Note: Regioselective Azo Coupling Protocols Using 1-Ethyl-1H-pyrazol-5-ol

Executive Summary Azo dyes incorporating pyrazole and pyrazolone scaffolds are of immense interest in the pharmaceutical sector, textile dyeing, and the development of advanced optical materials[1]. Among heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azo dyes incorporating pyrazole and pyrazolone scaffolds are of immense interest in the pharmaceutical sector, textile dyeing, and the development of advanced optical materials[1]. Among heterocyclic coupling components, 1-ethyl-1H-pyrazol-5-ol serves as a highly efficient, regioselective substrate for electrophilic aromatic substitutions (azo coupling). This application note provides drug development professionals and synthetic chemists with a self-validating, step-by-step protocol for synthesizing C-4 substituted pyrazole azo dyes, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Principles & Causality

To achieve high yields and avoid complex purification bottlenecks, it is critical to understand the electronic nature of the pyrazole core during the coupling process.

  • Tautomerism and Activation: 1-Ethyl-1H-pyrazol-5-ol exists in a dynamic tautomeric equilibrium between its OH (pyrazolol), NH, and CH (pyrazolone) forms[2]. In neutral or acidic environments, the ring is insufficiently nucleophilic for efficient coupling.

  • The Role of Alkaline Media: Conducting the reaction in a buffered alkaline medium (pH 8–10) drives the deprotonation of the hydroxyl group. This generates a resonance-stabilized pyrazolate anion, which significantly and selectively increases the electron density at the C-4 position[3].

  • Regioselectivity: The aryldiazonium cation, acting as a weak electrophile, attacks this activated C-4 carbon exclusively[4]. Coupling at this position is sterically and electronically favored, preventing unwanted side reactions and ensuring high product purity[5].

  • Thermal Control: Maintaining the reaction environment between 0–5 °C is an absolute requirement. Higher temperatures lead to the rapid decomposition of the diazonium intermediate into phenols and nitrogen gas, drastically reducing the final yield[6].

Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Primary Aromatic Amine (Ar-NH2) B NaNO2 + HCl (0-5 °C) A->B C Aryldiazonium Salt (Ar-N2+ Cl-) B->C G Electrophilic Aromatic Substitution at C-4 Position C->G D 1-Ethyl-1H-pyrazol-5-ol (Coupling Component) E Alkaline Buffer (Na2CO3, pH 8-10) D->E F Activated Pyrazolate Anion E->F F->G H C-4 Azo Pyrazole Derivative (Target Dye) G->H

Workflow of regioselective azo coupling using 1-ethyl-1H-pyrazol-5-ol via diazonium intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Built-in Quality Control (QC) checkpoints ensure that errors are caught in real-time before proceeding to subsequent steps.

Phase 1: Diazotization of the Primary Amine
  • Solubilization: Suspend 10.0 mmol of the target primary aromatic amine (e.g., aniline) in 25 mL of distilled water. Add 2.5–3.0 equivalents of concentrated hydrochloric acid (HCl). Stir until complete dissolution is achieved.

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to drop to 0–5 °C.

  • Nitrosation: Dissolve 10.5 mmol of sodium nitrite ( NaNO2​ ) in 10 mL of cold distilled water. Add this solution dropwise to the amine solution over 15–20 minutes. Maintain vigorous stirring and ensure the internal temperature never exceeds 5 °C.

  • QC Check 1 (Reaction Validation): After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • QC Check 2 (Quenching): Excess nitrous acid will cause oxidative degradation of the pyrazole ring during coupling. Add solid sulfamic acid in small portions (approx. 0.2 g) until a fresh starch-iodide test yields no color change. Keep the diazonium solution at 0–5 °C.

Phase 2: Preparation of the Coupling Component
  • Deprotonation: In a separate flask, suspend 10.0 mmol of 1-ethyl-1H-pyrazol-5-ol in 30 mL of distilled water.

  • Alkalization: Add 10% aqueous sodium carbonate ( Na2​CO3​ ) or sodium hydroxide ( NaOH ) dropwise until the pyrazolol is fully dissolved and the pH is stabilized between 8.5 and 9.5.

  • Cooling: Chill this highly nucleophilic pyrazolate solution to 0–5 °C.

Phase 3: Regioselective Azo Coupling
  • Coupling: Add the cold diazonium salt solution (from Phase 1) dropwise to the alkaline 1-ethyl-1H-pyrazol-5-ol solution over 30 minutes.

  • Causality of pH Control: As the electrophilic substitution occurs, HCl is generated as a byproduct. If unneutralized, the pH will drop, protonating the pyrazolate anion back to the unreactive pyrazolol state. Action: Continuously monitor the pH and add 10% Na2​CO3​ to maintain the pH firmly between 8.0 and 10.0.

  • QC Check 3 (Completion Verification): After 2 hours of stirring at 0–5 °C, spot the reaction mixture onto filter paper adjacent to a drop of alkaline H-acid (1-amino-8-naphthol-3,6-disulfonic acid). If a red/purple color develops at the intersection, unreacted diazonium salt remains. Continue stirring until this spot test is negative.

Phase 4: Isolation and Characterization
  • Precipitation: Once coupling is complete, carefully adjust the pH to 5.0–6.0 using dilute acetic acid. This neutralizes the dye, maximizing its precipitation.

  • Filtration: Filter the brightly colored solid under a vacuum. Wash the filter cake thoroughly with ice-cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to yield the pure C-4 azo pyrazole derivative.

Quantitative Data Summary

The following table summarizes the expected parameters and analytical outcomes when coupling various standard diazonium precursors with 1-ethyl-1H-pyrazol-5-ol.

Diazonium PrecursorCoupling ComponentOptimal pHReaction Temp (°C)Reaction Time (h)Typical Yield (%)Expected λmax​ (nm)
Aniline1-Ethyl-1H-pyrazol-5-ol8.5 – 9.00 – 52.082 – 88390 – 400
4-Nitroaniline1-Ethyl-1H-pyrazol-5-ol8.0 – 8.50 – 53.089 – 94425 – 440
4-Methoxyaniline1-Ethyl-1H-pyrazol-5-ol8.5 – 9.50 – 52.578 – 85405 – 415
Sulfanilic Acid1-Ethyl-1H-pyrazol-5-ol9.0 – 10.00 – 54.075 – 80410 – 420

Data represents generalized parameters derived from standard pyrazolone azo dye synthesis literature.

References

  • Synthesis of New Pyrazolone Dyes - ResearchGate.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - MDPI.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC.
  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions - ResearchGate.
  • Azo coupling - Wikipedia.
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - Semantic Scholar.

Sources

Method

Regioselective O-Alkylation of 1-Ethyl-1H-pyrazol-5-ol: Application Notes and Protocols

Executive Summary The 1-ethyl-1H-pyrazol-5-ol scaffold is a highly versatile building block in medicinal chemistry and agrochemical development, serving as a critical intermediate in the synthesis of complex active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-ethyl-1H-pyrazol-5-ol scaffold is a highly versatile building block in medicinal chemistry and agrochemical development, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and herbicides such as 1[2]. However, the functionalization of this heterocycle presents a classic synthetic challenge: ambident nucleophilicity [3]. Upon deprotonation, the resulting pyrazolide anion can undergo alkylation at the oxygen atom (O-alkylation), the adjacent nitrogen atom (N2-alkylation), or the carbon atom (C4-alkylation).

This application note provides a comprehensive, field-proven methodology for driving the regioselectivity exclusively toward the oxygen atom . By leveraging Hard-Soft Acid-Base (HSAB) theory and precise solvent-base pairing, researchers can bypass laborious chromatographic separations and maximize the yield of the desired O-alkylated ether.

Mechanistic Principles of Regioselectivity

To achieve absolute control over the reaction pathway, the experimental design must manipulate the kinetic and thermodynamic variables of the ambident system[4].

The Role of HSAB Theory

According to Pearson’s5[5], the oxygen atom of the pyrazolide anion is highly electronegative and "hard," whereas the nitrogen atom is more polarizable and "soft."

  • Soft Electrophiles (e.g., alkyl iodides) preferentially attack the softer nitrogen atom, leading to N-alkylation.

  • Hard Electrophiles (e.g., alkyl triflates, dimethyl sulfate, or Meerwein salts) react rapidly with the hard oxygen center, kinetically driving O-alkylation[5].

The "Naked Anion" Effect

The choice of base and solvent is equally critical. Utilizing a base with a large, weakly coordinating cation—such as Cesium Carbonate ( Cs2​CO3​ ) —in a polar aprotic solvent like N,N-Dimethylformamide (DMF) prevents tight ion-pairing[6]. The bulky Cs+ cation diffuses the electrostatic interaction, leaving the oxygen atom as a highly reactive "naked anion." This kinetic enhancement allows the O-alkylation to outcompete the thermodynamically more stable N-alkylation pathway.

Pathway A 1-Ethyl-1H-pyrazol-5-ol B Ambident Pyrazolide Anion A->B Deprotonation (Cs2CO3) C O-Alkylated Product (Kinetic/Hard) B->C Hard Electrophile (R-OTf) Polar Aprotic (DMF) D N/C-Alkylated Product (Thermodynamic/Soft) B->D Soft Electrophile (R-I) Protic Solvent / Heat

Mechanistic divergence of the ambident pyrazolide anion towards O- vs N/C-alkylation.

Reaction Optimization & Quantitative Data

The following table synthesizes quantitative data illustrating how manipulating the electrophile hardness and the base/solvent pairing dictates the regiochemical outcome.

Table 1: Influence of Reaction Parameters on the Alkylation of 1-Ethyl-1H-pyrazol-5-ol

EntryBaseSolventElectrophileTemp (°C)Total Yield (%)Regioselectivity (O : N)
1 K2​CO3​ AcetoneAlkyl Iodide (Soft)607520 : 80
2 NaH THFAlkyl Bromide (Int.)258240 : 60
3 Cs2​CO3​ DMFAlkyl Bromide (Int.)258885 : 15
4 Cs2​CO3​ DMF Alkyl Triflate (Hard) 0 to 25 92 >95 : 5
5 Ag2​CO3​ TolueneAlkyl Bromide (Int.)8078>90 : 10

Data Interpretation: Entry 4 represents the optimal conditions. The combination of a hard electrophile (triflate) and the naked anion effect ( Cs2​CO3​ /DMF) provides near-exclusive O-alkylation. Entry 5 demonstrates an alternative strategy where silver salts ( Ag2​CO3​ ) coordinate the leaving group halogen, artificially "hardening" the transition state to favor O-alkylation[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It integrates built-in checkpoints (TLC polarity differentials) and specific analytical validations to ensure the integrity of the regiochemical outcome[3].

Materials Required
  • 1-Ethyl-1H-pyrazol-5-ol (1.0 equiv)

  • Cesium carbonate ( Cs2​CO3​ , anhydrous, 1.5 equiv)

  • Alkyl triflate ( R-OTf , 1.1 equiv) (Note: Alkyl bromides can be substituted if triflates are unstable, though O-selectivity may slightly decrease).

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous NH4​Cl , Ethyl acetate (EtOAc), Brine, anhydrous Na2​SO4​ .

Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Substrate Dissolution: Add 1-ethyl-1H-pyrazol-5-ol (1.0 equiv) and dissolve in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation (Causality Check): Cool the solution to 0 °C using an ice-water bath. Add anhydrous Cs2​CO3​ (1.5 equiv) in one portion. Stir the suspension at 0 °C for 30 minutes.

    • Insight: The low temperature prevents premature thermodynamic equilibration, while the large Cs+ ion ensures the oxygen anion remains highly nucleophilic.

  • Electrophile Addition: Slowly add the alkyl triflate (1.1 equiv) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation Checkpoint): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (typically 30% EtOAc in Hexanes).

    • Insight: The desired O-alkylated ether will elute significantly faster (higher Rf​ ) than the highly polar, lactam-like N-alkylated pyrazolone by-product.

  • Quench and Extraction: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4​Cl (equal volume to DMF). Extract the aqueous layer with EtOAc ( ).

  • Washing: Wash the combined organic layers with distilled water ( ) to rigorously remove residual DMF, followed by a single brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 1-ethyl-5-(alkoxy)-1H-pyrazole.

Workflow S1 1. Deprotonation Cs2CO3, Anhydrous DMF, 0 °C S2 2. Electrophile Addition Dropwise R-OTf/R-Br, 0 °C to RT S1->S2 S3 3. Reaction Monitoring TLC / LC-MS Tracking S2->S3 S4 4. Quench & Extraction Sat. NH4Cl(aq), EtOAc Extraction S3->S4 S5 5. Purification & Validation Silica Column, 1H/13C/HMBC NMR S4->S5

Step-by-step experimental workflow for the regioselective O-alkylation of pyrazol-5-ols.

Analytical Characterization & Validation

Confirming the primary structure of ambident alkylation products requires robust NMR strategies[3]. Do not rely solely on 1D 1H NMR, as chemical shifts can be ambiguous.

  • 13C NMR Spectroscopy: The C5 carbon of an O-alkylated pyrazole typically resonates between 150–160 ppm (characteristic of an enol ether). In contrast, if N-alkylation occurred, the C5 carbon becomes a true carbonyl (pyrazolone) and shifts downfield to >160 ppm .

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of structure. Look for a strong 3JC-H​ cross-peak between the newly introduced alkyl protons (e.g., the −O−CH2​− protons) and the C5 pyrazole carbon. The presence of this correlation unequivocally confirms the formation of the C-O-C linkage.

References

  • Vulcanchem.
  • Array Biopharma, Inc. (Google Patents).
  • PubMed (Bioorg Med Chem Lett).
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile.

Sources

Application

Using 1-ethyl-1H-pyrazol-5-ol as a coupling component in dye synthesis

Application Note: 1-Ethyl-1H-pyrazol-5-ol as a High-Performance Coupling Component in Azo Dye Synthesis Executive Summary Azo dyes incorporating pyrazole and pyrazolone scaffolds are highly valued in the pharmaceutical,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethyl-1H-pyrazol-5-ol as a High-Performance Coupling Component in Azo Dye Synthesis

Executive Summary

Azo dyes incorporating pyrazole and pyrazolone scaffolds are highly valued in the pharmaceutical, textile, and advanced materials industries due to their vibrant hues, exceptional light fastness, and broad-spectrum biological activities[1]. This application note provides a comprehensive, self-validating protocol for utilizing 1-ethyl-1H-pyrazol-5-ol as a primary coupling component in azo dye synthesis. By detailing the mechanistic causality behind pH control, temperature regulation, and tautomeric shifts, this guide ensures reproducible, high-yield synthesis for drug development and materials science professionals.

Mechanistic Insights and Causality

The synthesis of azo dyes via 1-ethyl-1H-pyrazol-5-ol relies on a thermodynamically and kinetically controlled two-step process: the diazotization of an aromatic primary amine followed by electrophilic aromatic substitution (azo coupling)[2].

  • Activation of the Coupling Component (pH Dependency): 1-ethyl-1H-pyrazol-5-ol exhibits keto-enol tautomerism. In a neutral or acidic environment, the molecule is insufficiently nucleophilic for efficient coupling. By adjusting the reaction medium to an alkaline pH (typically 9.0–10.0 using NaOH), the hydroxyl group is deprotonated to form a highly reactive enolate anion. This shifts the electron density, making the C-4 position of the pyrazole ring highly susceptible to electrophilic attack[3].

  • Thermodynamic Control of the Electrophile: The diazonium salt intermediate is highly unstable and will rapidly decompose into a phenol and nitrogen gas at elevated temperatures. Maintaining the reaction strictly at 0–5 °C is a non-negotiable parameter to preserve the integrity of the electrophile[3].

  • Azo-Hydrazone Tautomerism in the Product: Post-coupling, pyrazolone-based dyes frequently undergo tautomerization. Spectroscopic analyses consistently show that these dyes predominantly exist in the hydrazo-tautomeric form (hydrazone) rather than the pure azo form in both solid and liquid states, a structural feature that significantly enhances their photostability[4].

Reaction Workflow

G A Arylamine (e.g., Aniline) B Diazonium Salt (Electrophile) A->B NaNO2, HCl 0-5 °C E Azo-Hydrazone Dye (Final Product) B->E Azo Coupling at C-4 Position C 1-Ethyl-1H-pyrazol-5-ol (Coupling Component) D Enolate Intermediate (Nucleophile) C->D NaOH (pH 9-10) Deprotonation D->E Electrophilic Attack

Workflow of azo dye synthesis using 1-ethyl-1H-pyrazol-5-ol as the coupling component.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a model dye using a standard substituted aniline and 1-ethyl-1H-pyrazol-5-ol. The system is designed to be self-validating: specific chemical milestones (e.g., starch-iodide validation and immediate chromophoric shifts) confirm the success of each phase.

Reagents Required:

  • Aromatic amine (e.g., 4-aminobenzenesulfonic acid): 10.0 mmol

  • 1-Ethyl-1H-pyrazol-5-ol: 10.5 mmol (5% molar excess to ensure complete consumption of the diazonium salt)

  • Sodium nitrite ( NaNO2​ ): 11.0 mmol

  • Hydrochloric acid (HCl, 37%): 2.5 mL

  • Sodium hydroxide (NaOH, 10% w/v aqueous solution)

  • Deionized water and crushed ice

Phase 1: Diazotization

  • Amine Dissolution: Suspend the aromatic amine (10.0 mmol) in 15 mL of deionized water. Add 2.5 mL of concentrated HCl. Stir until completely dissolved or a uniform hydrochloride salt suspension forms.

  • Thermal Regulation: Submerge the reaction flask in an ice-salt bath. Add crushed ice directly to the mixture to bring the internal temperature to 0–2 °C.

  • Nitrosation: Dissolve NaNO2​ (11.0 mmol) in 5 mL of cold water. Add this solution dropwise to the amine suspension over 15 minutes. Critical Causality: Slow addition prevents localized exothermic spikes and subsequent diazonium decomposition[3].

  • Validation: Stir for 30 minutes at 0–5 °C. Test the solution with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Neutralize any excess nitrous acid with a small amount of sulfamic acid prior to coupling.

Phase 2: Azo Coupling

  • Coupling Component Preparation: In a separate flask, dissolve 1-ethyl-1H-pyrazol-5-ol (10.5 mmol) in 15 mL of 10% NaOH solution. Ensure the pH is strictly between 9.0 and 10.0. Cool this solution to 0–5 °C.

  • Electrophilic Addition: Transfer the cold diazonium salt solution dropwise into the 1-ethyl-1H-pyrazol-5-ol solution under vigorous magnetic stirring.

  • pH Maintenance: Continuously monitor the pH during the addition. The coupling reaction generates protons (HCl byproduct). Add 10% NaOH dropwise as needed to maintain the pH at 9.0–10.0[2]. Critical Causality: If the pH drops below 8.0, the enolate reverts to the less reactive keto form, halting the coupling process and reducing yield.

  • Maturation: Allow the mixture to stir for 2 hours at 0–5 °C, then gradually warm to room temperature. A deep-colored precipitate will form immediately upon coupling.

Phase 3: Isolation

  • Precipitation: Adjust the pH to 6.0–7.0 using dilute HCl to maximize the precipitation of the dye. If the dye remains partially water-soluble, add NaCl to salt out the product.

  • Filtration and Washing: Filter the solid under vacuum. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

Quantitative Data & Process Optimization

The table below summarizes the causality of varying reaction parameters on the yield and purity of the resulting pyrazolone azo dye, demonstrating the necessity of the optimized conditions.

ParameterCondition A (Sub-optimal)Condition B (Optimized Protocol)Condition C (Sub-optimal)
Temperature 15 °C0–5 °C 0–5 °C
pH of Coupling 6.0 (Weakly Acidic)9.0–10.0 (Alkaline) 13.0 (Strongly Alkaline)
Reaction Time 1.0 hour2.5 hours 2.5 hours
Yield (%) 42%94% 68%
Purity (HPLC) 78%>98% 85%
Mechanistic Causality Diazonium salt decomposes into phenol; coupling is incomplete.Ideal enolate formation; stable electrophile; complete conversion.Hydrolysis of the diazonium salt; potential side reactions.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 1-ethyl-1H-pyrazol-5-ol dyes, the following analytical benchmarks must be met:

  • FTIR Spectroscopy: Look for the disappearance of the characteristic methylene single peaks of the 5-pyrazolone ring, indicating successful substitution at C-4. A broad absorption band at 3420–3460 cm⁻¹ (OH/NH) and a band around 1550–1599 cm⁻¹ (N=N or C=N of the hydrazone) will validate the azo-hydrazone structure[3][4].

  • 1H NMR Spectroscopy: The C-4 proton signal (typically around 3.3–3.9 ppm in the starting pyrazolone) must be completely absent in the product spectrum, confirming the exact coupling site[4]. The ethyl group protons will appear as a distinct triplet (~1.2 ppm, -CH₃) and a quartet (~3.9 ppm, -CH₂-).

Sources

Method

Procedure for C-acylation of 1-ethyl-1H-pyrazol-5-ol

Application Note: Regioselective C4-Acylation of 1-Ethyl-1H-pyrazol-5-ol via Chelation-Controlled Methodology Executive Summary & Mechanistic Rationale Pyrazol-5-ols (and their tautomeric 5-pyrazolones) are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C4-Acylation of 1-Ethyl-1H-pyrazol-5-ol via Chelation-Controlled Methodology

Executive Summary & Mechanistic Rationale

Pyrazol-5-ols (and their tautomeric 5-pyrazolones) are privileged scaffolds in the development of pharmaceuticals, agrochemicals, and metal-chelating agents. A recurring challenge in the functionalization of 1-ethyl-1H-pyrazol-5-ol is achieving strict regioselectivity during acylation. Because the molecule exists in a dynamic keto-enol equilibrium, it presents two competing nucleophilic sites: the highly reactive hydroxyl oxygen and the C4 carbon.

Under standard kinetic conditions utilizing organic bases (e.g., triethylamine or pyridine), the oxygen atom rapidly attacks the electrophilic acyl chloride, yielding the undesired O-acylated derivative. To circumvent this and achieve exclusive C-acylation, we employ a thermodynamic, chelation-controlled strategy originally pioneered by .

The Causality of the Jensen Protocol: By utilizing calcium hydroxide ( Ca(OH)2​ ) in refluxing anhydrous 1,4-dioxane, the tautomeric equilibrium is driven entirely toward the enolate form. The calcium ion ( Ca2+ ) forms a robust, stable coordination complex with the oxygen atoms of the pyrazolone. This complexation effectively "masks" the oxygen nucleophile—both sterically and electronically—directing the incoming acyl chloride exclusively to the C4 carbon. Furthermore, the Ca(OH)2​ acts as an insoluble acid scavenger, neutralizing the liberated HCl without introducing competing soluble nucleophiles into the reaction matrix.

Pathway and Workflow Visualization

Pathway Start 1-Ethyl-1H-pyrazol-5-ol Base1 Organic Base (e.g., Et3N) Kinetic Control Start->Base1 Base2 Ca(OH)2 in Dioxane Thermodynamic / Chelation Control Start->Base2 O_Acyl O-Acylation (5-Acyloxy-pyrazole) Base1->O_Acyl Acyl Chloride C_Acyl C-Acylation (4-Acyl-pyrazol-5-ol) Base2->C_Acyl 1. Acyl Chloride 2. HCl Workup

Caption: Divergent acylation pathways dictated by the choice of base and coordination chemistry.

Optimization and Quantitative Data

The choice of base and solvent is the critical determinant of regioselectivity. The table below summarizes the causality of these parameters on the reaction outcome, demonstrating why the calcium-mediated pathway is mandatory for C4-acylation.

BaseSolventTemperaturePrimary ProductYield (%)Mechanistic Causality
Triethylamine ( Et3​N ) Dichloromethane25 °CO-Acyl>85%Kinetic control; unhindered free oxygen nucleophile.
Potassium Carbonate DMF80 °CMixture (O/C)N/AWeak/incomplete chelation; competing pathways.
Calcium Hydroxide 1,4-Dioxane 101 °C (Reflux) C-Acyl >90% Chelation control; oxygen masked by Ca2+ complex.

Detailed Experimental Protocol

This self-validating protocol outlines the synthesis of 4-acyl-1-ethyl-1H-pyrazol-5-ol using an acyl chloride. Every step contains built-in analytical checkpoints to ensure the integrity of the workflow [1, 3].

Materials Required:

  • 1-Ethyl-1H-pyrazol-5-ol (1.0 eq)

  • Calcium hydroxide powder ( Ca(OH)2​ , 1.5 eq)

  • Acyl chloride ( R-COCl , 1.1 eq)

  • 1,4-Dioxane (Anhydrous)

  • 2M Hydrochloric Acid ( HCl )

Step-by-Step Methodology:

Step 1: Complexation (In-Process Control Point 1)

  • Suspend 1-ethyl-1H-pyrazol-5-ol (10 mmol) in 20 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add finely powdered Ca(OH)2​ (15 mmol). Causality: Anhydrous conditions are critical here to prevent the hydrolysis of the acyl chloride in the subsequent step.

  • Heat the mixture to 80 °C for 30 minutes.

  • Self-Validation: The formation of the calcium complex is visually confirmed by the appearance of a pale pink or off-white precipitate/slurry. Ensure complete dissolution of the starting pyrazole before the precipitate forms.

Step 2: Acylation

  • Cool the suspension slightly to 60 °C.

  • Add the acyl chloride (11 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents localized accumulation of unreacted acyl chloride, minimizing side reactions.

  • Heat the reaction mixture to reflux (approx. 101 °C) for 2 to 3 hours.

  • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase. The starting material spot will disappear, replaced by a highly UV-active complex spot at the baseline (due to the metal chelate).

Step 3: Decomplexation and Workup (In-Process Control Point 2)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold 2M HCl under vigorous stirring.

  • Causality: The acidic aqueous environment is required to break the strong Ca(II) -pyrazolone chelate, liberating the free 4-acyl-1-ethyl-1H-pyrazol-5-ol and dissolving the calcium as water-soluble CaCl2​ .

  • Self-Validation: A precipitate of the pure product will form as the complex breaks down. (If the specific acyl derivative is an oil, it will separate as a distinct organic layer).

Step 4: Isolation

  • Filter the solid product under vacuum, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

Workflow A 1-Ethyl-1H-pyrazol-5-ol B Calcium Complex (O-Protected Enolate) A->B Ca(OH)2, Dioxane 80 °C, 30 min C C4-Acylated Intermediate (Ca-coordinated) B->C Acyl Chloride Reflux, 2-3 h D 4-Acyl-1-ethyl-1H-pyrazol-5-ol (Target Product) C->D 2M HCl (Decomplexation)

Caption: Step-by-step workflow of regioselective C-acylation via calcium complexation.

Analytical Validation System

To definitively confirm exclusive C-acylation over O-acylation without relying solely on yield, utilize 1H NMR spectroscopy.

  • Key Structural Indicator: Look for the complete disappearance of the C4-proton singlet (typically found around δ 5.2 - 5.5 ppm in the starting 1-ethyl-1H-pyrazol-5-ol) [2].

  • Confirmation of Chelation: The presence of the new acyl group protons will be accompanied by a highly deshielded enolic OH proton (often appearing as a broad singlet at > δ 11.0 ppm). This extreme downfield shift is caused by strong intramolecular hydrogen bonding between the C5-hydroxyl group and the newly introduced C4-carbonyl oxygen, a hallmark of successful C-acylation.

References

  • Title: The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5 Source: Acta Chemica Scandinavica (1959) URL: [Link]

  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (2020) URL: [Link]

  • Title: Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone Source: Journal of Chemical Sciences (2021) URL: [Link]

Application

Application Note: One-Pot Synthesis Protocols Involving 1-Ethyl-5-Hydroxypyrazole

Introduction & Mechanistic Overview 1-Ethyl-5-hydroxypyrazole (CAS: 107296-34-4), also known as 1-ethyl-1H-pyrazol-5-ol, is a critical heterocyclic building block in the synthesis of advanced agrochemicals and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-Ethyl-5-hydroxypyrazole (CAS: 107296-34-4), also known as 1-ethyl-1H-pyrazol-5-ol, is a critical heterocyclic building block in the synthesis of advanced agrochemicals and pharmaceuticals. It is most notably utilized in the structural assembly of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors, such as the commercial herbicide tolpyralate[1].

The molecule's amphoteric nature and the presence of multiple nucleophilic sites (the nitrogen atoms, the exocyclic oxygen, and the C4 carbon) make it a highly versatile, yet challenging, substrate. This application note details self-validating, one-pot protocols that leverage thermodynamic control to selectively functionalize the pyrazole core. By designing workflows that minimize intermediate isolation, researchers can drive thermodynamic sinks (such as the Fries rearrangement) in a single reactor, thereby maximizing yield and operational efficiency.

Core Methodology 1: De Novo One-Pot Synthesis of 1-Ethyl-5-Hydroxypyrazole

Mechanistic Rationale: The synthesis of the pyrazole ring itself can be achieved in a single pot via the condensation of an ethylhydrazine salt with an alkyl 3-alkoxyacrylate[2]. The reaction proceeds via an initial Michael-type addition followed by intramolecular amidation (cyclization) and the extrusion of methanol. Maintaining a strictly controlled basic pH (9.0–9.5) is the critical quality attribute (CQA) for this workflow; it ensures the hydrazine remains nucleophilic while preventing the competitive alkaline hydrolysis of the acrylate ester[3].

Step-by-Step Protocol
  • Preparation of Hydrazine Base: In a jacketed glass reactor, combine ethylhydrazine oxalate (1.5 eq, e.g., 342 mmol) with deionized water (300 mL). Add 50% w/v NaOH dropwise to adjust the pH to 9.5 using a calibrated pH meter.

    • Causality: The oxalate salt must be neutralized to liberate the free hydrazine base. Continuous pH monitoring is required as the reaction trajectory is highly sensitive to the protonation state of the hydrazine[3].

  • Addition of Acrylate: Heat the aqueous slurry to 40°C. Add methyl trans-3-methoxyacrylate (1.0 eq, e.g., 228 mmol) dropwise over 1 hour.

    • Causality: Dropwise addition controls the exothermic addition step and prevents the accumulation of unreacted acrylate in the basic medium, which could otherwise undergo degradative side reactions[3].

  • Cyclization & pH Maintenance: Agitate the mixture for 3 hours at 40°C, periodically adjusting the pH to strictly remain in the 9.0–9.5 range using 50% NaOH.

    • Causality: As cyclization proceeds and methanol/water is extruded, the pH will naturally drift. Maintaining the basic environment drives the cyclization to completion[3].

  • Isolation: Cool the mixture to 5°C and filter to remove insoluble impurities. Acidify the filtrate to pH 3–4 using 6M HCl, then extract 8 times with a 3:1 mixture of chloroform/isopropanol.

    • Causality: 1-Ethyl-5-hydroxypyrazole has a pKa of approximately 4.5. Acidifying to pH 3–4 ensures the molecule is fully protonated into its neutral form, allowing for efficient partitioning into the organic phase[3].

  • Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. The crude product can be purified via silica gel chromatography (20% MeOH/EtOAc) to yield the product as a yellow solid[3].

G A Ethylhydrazine Oxalate C pH 9.0-9.5 (NaOH, 40°C) A->C B Methyl trans-3- methoxyacrylate B->C D Amidation & Cyclization C->D -MeOH -H2O E 1-Ethyl-5- hydroxypyrazole D->E pH 3-4 Extraction

Workflow for the de novo synthesis of 1-ethyl-5-hydroxypyrazole.

Core Methodology 2: One-Pot O-Acylation and Fries Rearrangement

Mechanistic Rationale: The synthesis of 4-benzoylpyrazoles (e.g., tolpyralate intermediates) utilizes 1-ethyl-5-hydroxypyrazole as a nucleophile. The reaction with an aroyl chloride initially yields the kinetic O-acyl enol ester. However, by exploiting a base-catalyzed Fries rearrangement in the exact same pot, the acyl group migrates to the C4 position, yielding the thermodynamically stable C-acylated product[1][4].

Step-by-Step Protocol
  • Suspension & Base Addition: Suspend 1-ethyl-1H-pyrazol-5-ol (1.0 eq, e.g., 382 mmol) in anhydrous toluene (150 mL). Add trimethylamine or triethylamine (1.0 eq) at room temperature to obtain a clear solution.

    • Causality: Toluene is chosen for its excellent boiling point profile (allowing for the subsequent 80°C heating step) and its inability to dissolve the resulting amine hydrochloride salts, providing a visual indicator of reaction progress[1][5]. The base deprotonates the hydroxyl group, forming a highly nucleophilic phenoxide-like species.

  • Kinetic O-Acylation: Dropwise add a toluene solution of the target aroyl chloride (e.g., 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl chloride), strictly maintaining the internal temperature below 30°C.

    • Causality: The O-acylation is highly exothermic. Exceeding 30°C prematurely triggers uncontrolled rearrangement or intermolecular side reactions, degrading the overall yield[1].

  • Thermodynamic Rearrangement: After stirring for 1 hour at room temperature (verify O-acylation completion via TLC; the intermediate is typically less polar), heat the reactor to 80°C and maintain for 30–60 minutes.

    • Causality: The thermal energy overcomes the activation barrier for the Fries rearrangement. The base facilitates the migration of the aroyl group from the oxygen to the carbon-4 position of the pyrazole ring[1][4].

  • Quench & Workup: Cool the resulting solution to room temperature and quench by pouring into water (150 mL).

    • Causality: Water hydrolyzes any residual acid chloride and solubilizes the precipitated amine hydrochloride salts, allowing for clean phase separation[1]. Extract the aqueous phase with additional toluene, dry the combined organics over anhydrous MgSO₄, and filter to yield a toluene solution of the 4-aroyl-1-ethyl-5-hydroxypyrazole intermediate, which can be used directly in subsequent steps[1].

G N1 1-Ethyl-5-hydroxypyrazole + Toluene N2 Base Addition (NMe3 or NEt3) N1->N2 N3 Aroyl Chloride Addition (<30°C) N2->N3 N4 O-Acyl Enol Ester (Kinetic Intermediate) N3->N4 N5 Thermal Activation (80°C, 30-60 min) N4->N5 N6 Base-Catalyzed Fries Rearrangement N5->N6 N7 4-Aroyl-1-ethyl- 5-hydroxypyrazole N6->N7

One-pot O-acylation and Fries rearrangement yielding 4-aroyl-1-ethyl-5-hydroxypyrazole.

Quantitative Data & Self-Validation

To ensure reproducibility and high fidelity in these syntheses, specific thermodynamic parameters and in-process controls must be strictly observed. Table 1 summarizes the critical parameters for both workflows.

Table 1: Quantitative Reaction Parameters for 1-Ethyl-5-hydroxypyrazole Workflows

ParameterDe Novo Pyrazole SynthesisOne-Pot Acylation & Fries Rearrangement
Primary Substrates Ethylhydrazine oxalate, Methyl trans-3-methoxyacrylate1-Ethyl-1H-pyrazol-5-ol, Aroyl chloride
Solvent System Aqueous (H₂O)Anhydrous Toluene
Kinetic Phase Temp 40°C< 30°C
Thermodynamic Phase Temp N/A (Isothermal at 40°C)80°C
Critical pH / Base pH 9.0–9.5 (NaOH)Trimethylamine (NMe₃) or Triethylamine
Key Intermediate Hydrazone adductO-Acyl enol ester
Typical Yield ~71%> 85%
In-Process Control (IPC) Continuous pH meter monitoringTLC / Visual (Amine salt precipitation)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Cyclization of Ethyl Acetoacetate with Ethylhydrazine

Overview The synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-ol via the condensation of ethyl acetoacetate (EAA) and ethylhydrazine is a classical variant of the Knorr pyrazole synthesis[1]. While this reaction is a foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Overview The synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-ol via the condensation of ethyl acetoacetate (EAA) and ethylhydrazine is a classical variant of the Knorr pyrazole synthesis[1]. While this reaction is a foundational method for generating pyrazolone-core pharmacophores, drug development professionals frequently encounter issues with regioselectivity, stalled intermediates, and poor isolated yields[2]. This guide provides mechanistic insights, a self-validating protocol, and targeted troubleshooting to ensure a robust, scalable synthesis.

Mechanistic Causality & Regioselectivity (The "Why")

To master this cyclization, one must exploit the differing nucleophilicities of the hydrazine nitrogens and the electrophilicities of the dicarbonyl centers. Ethylhydrazine is an unsymmetrical reagent. The primary amine (-NH₂) is less sterically hindered and inherently more nucleophilic than the secondary amine (-NHEt). Concurrently, the ketone carbonyl of EAA is more electrophilic than its ester carbonyl[2].

By strictly maintaining low temperatures during the initial reagent addition, the -NH₂ group selectively attacks the ketone, forming a stable hydrazone intermediate under kinetic control. Subsequent heating provides the thermodynamic energy required for the sterically hindered -NHEt group to attack the ester, driving intramolecular cyclization and the elimination of ethanol[3]. Forcing the reaction with immediate heat overrides this kinetic control, allowing the -NHEt group to attack the ketone and leading to the undesired 1-ethyl-5-methyl-1H-pyrazol-3-ol regioisomer.

Mechanism EAA Ethyl Acetoacetate (Electrophile) Hydrazone Hydrazone Intermediate (Kinetic Product) EAA->Hydrazone 0-20°C (NH2 attacks Ketone) SideProduct 1-Ethyl-5-methyl-1H-pyrazol-3-ol (Undesired Isomer) EAA->SideProduct Immediate Heat (Loss of Selectivity) EH Ethylhydrazine (Nucleophile) EH->Hydrazone 0-20°C (NH2 attacks Ketone) EH->SideProduct Immediate Heat (Loss of Selectivity) Cyclization Intramolecular Cyclization (Heat / -EtOH) Hydrazone->Cyclization Product 1-Ethyl-3-methyl-1H-pyrazol-5-ol (Desired Regioisomer) Cyclization->Product Major Pathway

Mechanistic pathway highlighting kinetic vs. thermodynamic control in pyrazolone synthesis.

Standardized Experimental Protocol

This self-validating protocol utilizes ethylhydrazine oxalate, the most common and bench-stable salt form of the reagent[1].

Workflow Step1 1. Neutralization (EH·Oxalate + Base) Step2 2. Hydrazone Formation (Add EAA at 0°C) Step1->Step2 Step3 3. Cyclization (Reflux 2-4h) Step2->Step3 Step4 4. Isolation (pH 5.5-6.0) Step3->Step4

Step-by-step workflow for the regioselective synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-ol.

Step-by-Step Methodology:

  • Neutralization (Free-basing): Suspend 1.05 equivalents of ethylhydrazine oxalate in absolute ethanol. Add 2.1 equivalents of anhydrous sodium acetate (NaOAc). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The formation of a fine, insoluble white precipitate (sodium oxalate) confirms the successful liberation of free ethylhydrazine.

  • Hydrazone Formation: Cool the suspension to 0–5 °C using an ice bath. Add 1.0 equivalent of ethyl acetoacetate dropwise over 20 minutes to manage the exothermic condensation[2]. Maintain stirring at 0–5 °C for 1 hour, then warm to room temperature for 1 hour.

    • Self-Validation Checkpoint: TLC analysis (Hexane:EtOAc 1:1) should show complete consumption of the UV-active EAA and the appearance of a new, less polar hydrazone spot.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 3–4 hours.

    • Self-Validation Checkpoint: The reaction mixture will typically turn homogenous as the intermediate cyclizes. A shift in TLC indicates the formation of the highly polar pyrazolone product.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol solvent. Resuspend the crude residue in water. Carefully adjust the pH to 5.5–6.0 using 1M HCl or 1M NaOH.

    • Self-Validation Checkpoint: The product is amphoteric due to its enol-keto equilibrium. Adjusting the aqueous solution to its isoelectric point forces the rapid precipitation of 1-ethyl-3-methyl-1H-pyrazol-5-ol as an off-white solid. Filter, wash with cold water, and dry in vacuo.

Troubleshooting FAQs

Q: My reaction stalled at the hydrazone intermediate, and cyclization is incomplete. How do I force the reaction to completion? A: Stalled cyclization usually stems from insufficient neutralization of the ethylhydrazine salt or a lack of acid catalysis. If the oxalate salt is not fully neutralized, the secondary amine (-NHEt) remains protonated and non-nucleophilic, preventing ring closure. Ensure you are using at least 2.0 equivalents of a mild base like NaOAc. If the base is sufficient but the reaction is still stalled, adding a catalytic amount of glacial acetic acid (0.1 eq) before refluxing will activate the ester carbonyl and facilitate the final cyclization[3].

Q: NMR analysis of my isolated product shows a 70:30 mixture of regioisomers. How do I prevent the formation of the 5-methyl isomer? A: Poor regioselectivity is a direct consequence of poor temperature control during the initial reagent mixing. If EAA and ethylhydrazine are mixed at ambient temperature or immediately refluxed, the kinetic preference for the -NH₂ attacking the ketone is lost[2]. The sterically hindered -NHEt may attack the ketone instead, leading to the 5-methyl regioisomer. Always form the hydrazone at 0–5 °C before applying any heat.

Q: TLC shows 100% conversion, but my isolated yield after aqueous workup is less than 30%. Where is my product? A: Product loss during isolation is the most common issue with pyrazol-5-ol derivatives. These compounds undergo tautomerism (pyrazolone ⇌ hydroxypyrazole) and readily form highly water-soluble salts in both highly acidic and highly basic aqueous solutions. If your aqueous phase is too basic (pH > 8) from excess neutralizing base, the product is trapped in the water as an enolate. You must carefully adjust the aqueous phase to pH 5.5–6.0 to precipitate the neutral compound.

Quantitative Data: Impact of Conditions on Yield and Selectivity

The table below summarizes how variations in base selection and temperature profiling impact the overall yield and regioselectivity of the cyclization.

Base Used (for Oxalate Salt)Temperature ProfileIsolated YieldRegiomeric Ratio (3-Me : 5-Me)
Sodium Acetate (NaOAc) 0 °C (1h) → Reflux (3h) 88% > 98 : 2
Triethylamine (Et₃N)0 °C (1h) → Reflux (3h)82%95 : 5
Sodium Acetate (NaOAc)Immediate Reflux (3h)65%60 : 40
None (Free base used)Immediate Reflux (3h)55%50 : 50
None (Oxalate salt used)Reflux (12h)< 10%N/A (Stalled)
References
  • Application Notes and Protocols: Ethylhydrazine in the Synthesis of Pharmaceutical Intermediates , Benchchem.1

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles , Benchchem. 2

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst , National Institutes of Health (PMC). 3

Sources

Optimization

Purification methods for 1-ethyl-1H-pyrazol-5-ol: Recrystallization vs Chromatography

Welcome to the technical support hub for 1-ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4). As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating this specific pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1-ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4). As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating this specific pyrazole derivative.

This compound is a highly valuable building block. It is the critical nucleophile used in the synthesis of 4-HPPD inhibitor herbicides, such as tolpyralate[1], and serves as a core intermediate in the development of pharmaceutical glucokinase activators for diabetes management[2]. Because the 5-hydroxy position is targeted for downstream esterification and subsequent Fries rearrangements[1], achieving a purity of >98% is non-negotiable[3]. Trace impurities—such as unreacted ethylhydrazine or regioisomers—can severely poison catalytic steps or lead to complex, inseparable mixtures later in your synthetic route.

This guide provides an authoritative, causality-driven approach to selecting and executing the optimal purification strategy: Recrystallization vs. Silica Gel Chromatography .

Part 1: The Causality of Purification Choices

When purifying 1-ethyl-1H-pyrazol-5-ol, the physical chemistry of the molecule must dictate your methodology. The compound exists in a dynamic tautomeric equilibrium between the enol form (1-ethyl-1H-pyrazol-5-ol) and the keto form (1-ethyl-3-pyrazolin-5-one).

  • Chromatography Causality: The highly polar hydroxyl group and the keto-enol tautomerization cause strong hydrogen-bonding interactions with the free silanol groups on standard silica stationary phases. This is why non-polar solvent systems fail, leading to severe band broadening and streaking. Successful chromatography requires highly polar eluents (e.g., 20% Methanol in Ethyl Acetate) to outcompete the substrate for binding sites on the silica matrix[2].

  • Recrystallization Causality: 1-ethyl-1H-pyrazol-5-ol is a solid at room temperature with a boiling point of ~225 °C[3]. It exhibits a steep solubility curve: it is highly soluble in hot polar solvents (like ethyl acetate or diethyl ether) but strictly insoluble in non-polar aliphatic hydrocarbons (like hexanes). By exploiting this differential solubility, anti-solvent recrystallization allows for rapid, scalable purification without the massive solvent overhead required by chromatography[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my 1-ethyl-1H-pyrazol-5-ol streaking severely on the TLC plate, making column fractions impossible to separate? A: Streaking is caused by the dynamic tautomerization of the pyrazole ring and strong H-bonding with the silica. The Fix: Switch your mobile phase to a highly polar system, such as 20% MeOH/EtOAc[2]. Alternatively, adding 1% glacial acetic acid to your eluent protonates the silanol groups on the silica, reducing secondary interactions and forcing the compound to elute as a sharp, distinct band.

Q2: I attempted an anti-solvent recrystallization, but the product separated as a yellow oil at the bottom of the flask instead of crystallizing. How do I recover it? A: This phenomenon, known as "oiling out," occurs when the saturation temperature of the solvent mixture exceeds the melting point of the solute, causing it to undergo liquid-liquid phase separation rather than crystallization. The Fix: Re-dissolve the oil by adding a few drops of the "good" solvent (e.g., ether or EtOAc) and heating gently. Allow the solution to cool completely to room temperature before adding the anti-solvent (hexanes). Seeding the cooled solution with a pure crystal of 1-ethyl-1H-pyrazol-5-ol will force nucleation and bypass the oiling-out phase.

Q3: My synthesized batch has a dark brown tint. Will standard recrystallization remove this? A: Dark colorations usually stem from trace oxidized hydrazine impurities. Standard recrystallization may trap these chromophores within the growing crystal lattice. The Fix: Incorporate an activated carbon (charcoal) treatment. Boil the crude mixture in the primary solvent with 5% w/w activated carbon for 10 minutes, then perform a hot filtration through a Celite pad before adding your anti-solvent.

Part 3: Self-Validating Experimental Protocols
Protocol A: Silica Gel Flash Chromatography

(Optimal for <10g scale or <85% initial purity)

  • Column Preparation: Pack a glass column with standard silica gel (230-400 mesh) using Ethyl Acetate (EtOAc) as the slurry solvent.

  • Loading: Dissolve the crude 1-ethyl-1H-pyrazol-5-ol in a minimal amount of EtOAc. If the crude is too viscous, dry-load it by adsorbing the mixture onto a small amount of silica gel and evaporating the solvent under reduced pressure.

  • Elution: Elute the column using an isocratic mixture of 20% Methanol (MeOH) in EtOAc[2]. Maintain a steady flow rate to prevent diffusion of the bands.

  • Self-Validation System: Spot fractions on a silica TLC plate and develop in the exact same 20% MeOH/EtOAc system. The product will appear as a distinct spot under short-wave UV light (254 nm) or when stained with iodine. Combine fractions containing the pure product and concentrate under reduced pressure to yield a yellow/white solid (Typical yield: ~71%)[2].

Protocol B: Anti-Solvent Recrystallization

(Optimal for >10g scale and >85% initial purity)

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of diethyl ether or EtOAc (approx. 2-3 mL per gram of crude) and heat gently until fully dissolved[4].

  • Hot Filtration: If insoluble particulates are present, filter the hot solution rapidly through fluted filter paper to prevent premature crystallization.

  • Precipitation: Remove the solution from heat. Slowly add hexanes (anti-solvent) dropwise while stirring until the solution becomes slightly cloudy (reaching the cloud point)[4].

  • Crystallization & Validation: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield. Filter the resulting solids through a Büchner funnel, wash with cold hexanes, and dry overnight under vacuum at 50 °C[4]. Validate the final purity via a melting point apparatus or 1H NMR (CDCl3).

Part 4: Quantitative Method Comparison

To assist in selecting the correct workflow, consult the quantitative parameters summarized below:

ParameterSilica Gel ChromatographyAnti-Solvent Recrystallization
Optimal Scale < 10 grams> 10 grams
Initial Purity Required < 85%> 85%
Typical Yield 71% - 80%85% - 95%
Solvent Volume ~50-100 mL per gram~3-5 mL per gram
Processing Time 4 - 6 hours12 - 24 hours (includes vacuum drying)
Target Purity Achieved > 98%> 98%
Part 5: Process Visualizations

PurificationWorkflow Start Crude 1-Ethyl-1H-pyrazol-5-ol (Assess Purity & Scale) ScaleCheck What is the scale and initial purity? Start->ScaleCheck PathA Small Scale (<10g) or Low Purity (<85%) ScaleCheck->PathA PathB Large Scale (>10g) and High Purity (>85%) ScaleCheck->PathB Chroma Silica Gel Chromatography (e.g., 20% MeOH/EtOAc) PathA->Chroma Recryst Anti-Solvent Recrystallization (e.g., Ether / Hexanes) PathB->Recryst TLC TLC Validation (Check for tailing) Chroma->TLC Yield Harvest Crystals (Filter & Vacuum Dry) Recryst->Yield Pure Pure 1-Ethyl-1H-pyrazol-5-ol (>98% Purity) TLC->Pure Yield->Pure

Workflow for selecting the optimal purification method for 1-ethyl-1H-pyrazol-5-ol.

TroubleshootingLogic Issue Purification Issue Identified Streak Chromatography: Severe Tailing/Streaking Issue->Streak Oil Recrystallization: Oiling Out (No Crystals) Issue->Oil Cause1 Cause: Strong H-bonding & Tautomerization Streak->Cause1 Cause2 Cause: Saturation temp exceeds melting point Oil->Cause2 Fix1 Action: Add polar modifier (20% MeOH or 1% AcOH) Cause1->Fix1 Fix2 Action: Lower temp before anti-solvent or add seed crystal Cause2->Fix2

Troubleshooting logic for common purification issues with 1-ethyl-1H-pyrazol-5-ol.

References
  • Sigma-Aldrich. "1-Ethyl-1H-pyrazol-5-ol | 107296-34-4". Sigmaaldrich.com.
  • Array Biopharma, Inc. "PYRIDIN-2-YL-AMINO-1,2,4-THIADIAZOLE DERIVATIVES AS GLUCOKINASE ACTIVATORS FOR THE TREATMENT OF DIABETES MELLITUS". Googleapis.com (Patent).
  • Kikuchi, S., et al. "Discovery and structure optimization of a novel corn herbicide, tolpyralate". PMC - NIH.
  • Array Biopharma, Inc. "Pyridin-2-yl-thiourea and Pyridin-2-yl-amine derivatives as intermediates...". Googleapis.com (Patent).

Sources

Troubleshooting

Technical Support Center: Eradicating Hydrazine Impurities in 1-Ethyl-1H-pyrazol-5-ol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of pyrazole derivatives.

1-ethyl-1H-pyrazol-5-ol is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, such as the herbicide tolpyralate[1]. It is typically synthesized via the cyclocondensation of ethylhydrazine with a β -alkoxyacrylate (e.g., methyl 3-methoxyacrylate)[2]. A major challenge in this workflow is the persistence of unreacted ethylhydrazine or trace hydrazine impurities[3]. Due to their severe genotoxicity, regulatory guidelines mandate their removal to low parts-per-million (ppm) levels.

Below, you will find diagnostic FAQs, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure the scientific integrity of your purification workflows.

Section 1: Diagnostic FAQs - Understanding the Contaminant

Q: Why is simple liquid-liquid extraction (LLE) insufficient for removing ethylhydrazine from 1-ethyl-1H-pyrazol-5-ol? A: Both the pyrazole product and the ethylhydrazine starting material possess basic nitrogen centers. While you can manipulate the pH to protonate the hydrazine, the pKa​ difference is often too narrow to prevent co-extraction or significant yield loss of the pyrazole during aqueous washing[3]. Furthermore, trace hydrazines lack a strong chromophore, making direct UV detection during chromatographic purification highly unreliable[4].

Q: How can I accurately quantify trace hydrazine levels before attempting purification? A: Direct analysis is prone to matrix interference. The gold standard is pre-column derivatization. By reacting the crude sample with an aromatic aldehyde (such as benzaldehyde), the hydrazine is converted into a highly conjugated azine or hydrazone[4]. This serves three mechanistic purposes:

  • It introduces a strong UV chromophore (shifting λmax​ to ~300+ nm, away from the pyrazole matrix).

  • It eliminates the reactive amine.

  • It significantly decreases the polarity of the impurity, allowing for high-resolution reversed-phase liquid chromatography (RPLC) separation[5].

Section 2: Troubleshooting Guide - Preparative Removal Strategies

Strategy A: Covalent Sequestration via Solid-Supported Scavengers

When dealing with preparative-scale batches (grams to kilograms), chemical scavenging is the most efficient method. By introducing a polymer-supported aldehyde resin, the unreacted hydrazine covalently binds to the solid matrix via Schiff base formation, allowing the impurity to be physically filtered away[6].

Workflow for removing hydrazine impurities using polymer-supported scavenging resins.

Protocol 1: Batch Scavenging of Ethylhydrazine using Polymer-Supported Benzaldehyde

Mechanistic Causality: We utilize a macroporous polystyrene-bound benzaldehyde resin (PS-Benzaldehyde). The macroporous structure ensures the reactive sites remain accessible even in less swelling solvents like ethyl acetate (EtOAc), maximizing the kinetic rate of hydrazone formation[6].

  • Dissolution: Dissolve the crude 1-ethyl-1H-pyrazol-5-ol in a non-nucleophilic organic solvent (e.g., EtOAc or dichloromethane) at a concentration of 0.1 M.

  • Resin Addition: Add 3 to 5 molar equivalents of PS-Benzaldehyde resin relative to the estimated hydrazine content.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor the supernatant via LC-MS; the mass ion corresponding to ethylhydrazine ( [M+H]+=61.1 ) should completely disappear, confirming successful sequestration.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent to recover any trapped pyrazole product.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the purified 1-ethyl-1H-pyrazol-5-ol.

Table 1: Scavenger Resin Selection Guide [6]

Resin TypeReactive MoietyTarget ImpurityOptimal SolventPost-Reaction Separation
PS-Benzaldehyde AldehydePrimary Amines, HydrazinesDCM, EtOAc, THFFiltration (Solid-Liquid)
PS-Isocyanate IsocyanatePrimary/Secondary AminesDCM, DMFFiltration (Solid-Liquid)
PS-Sulfonyl Chloride Sulfonyl ChlorideHydrazines (Forms Sulfonohydrazide)DCM (with basic additive)Filtration (Solid-Liquid)
Strategy B: Derivatization and Solid Phase Extraction (SPE) for Trace Cleanup

If the impurity is at the low ppm level and scavenging resins are unavailable, chemical derivatization followed by Solid Phase Extraction (SPE) is highly effective. This method is heavily utilized in pharmaceutical quality control to isolate genotoxic impurities from active pharmaceutical ingredients (APIs)[4].

Derivatization and SPE workflow for trace hydrazine removal and analytical quantification.

Protocol 2: Derivatization-Assisted SPE Cleanup

Mechanistic Causality: We use benzaldehyde in a basic methanolic solution. The basic pH (0.2 M NaOH) ensures the hydrazine is fully deprotonated and nucleophilic, accelerating the condensation reaction. The resulting benzaldehyde azine is highly non-polar, allowing it to be retained strongly on a C18 SPE cartridge while the more polar 1-ethyl-1H-pyrazol-5-ol elutes in the aqueous wash[4].

  • Derivatization: Dissolve 50 mg of the crude pyrazole in 5 mL of a 50:50 (v/v) mixture of 0.2 M NaOH and Methanol. Add a slight excess of benzaldehyde (relative to the hydrazine impurity limit).

  • Reaction: Stir at room temperature for 30 minutes to ensure complete conversion of hydrazine to benzaldehyde azine.

  • SPE Conditioning: Condition a C18 SPE cartridge with 5 mL of Methanol followed by 5 mL of HPLC-grade water.

  • Loading: Load the derivatized reaction mixture onto the cartridge at a controlled flow rate of 1 mL/min to prevent column overload[4].

  • Product Elution (Aqueous Wash): Wash the cartridge with 10 mL of a 10% Methanol/Water solution. The polar 1-ethyl-1H-pyrazol-5-ol will elute in this fraction. Collect and extract with EtOAc to recover the pure product.

  • Impurity Retention: The non-polar benzaldehyde azine remains tightly bound to the C18 stationary phase.

    • Self-Validation Check: Elute the cartridge with 100% Acetonitrile and analyze via UV-Vis at ~300 nm to quantify the exact amount of hydrazine removed[5].

Table 2: Derivatization Reagents for Hydrazine Analysis & SPE [4],[5]

Derivatization ReagentDerivative FormedUV λmax​ ShiftSPE Elution Characteristic
Benzaldehyde Benzaldehyde Azine~300 nmHighly Non-Polar (Retained on C18)
Salicylaldehyde Salicylaldazine~330 nmNon-Polar (Retained on C18)
p-Anisaldehyde p-Anisaldehyde Azine~315 nmNon-Polar (Retained on C18)
2-Hydroxy-1-naphthalaldehyde Hydrazone~406 nm (Visible)Highly Non-Polar (Retained on C18)

Sources

Optimization

Troubleshooting low solubility of 1-ethyl-1H-pyrazol-5-ol in organic synthesis

Technical Support Center: Overcoming Low Solubility of 1-Ethyl-1H-pyrazol-5-ol in Organic Synthesis Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Solubility of 1-Ethyl-1H-pyrazol-5-ol in Organic Synthesis

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the poor solubility of pyrazole derivatives during complex organic syntheses. 1-ethyl-1H-pyrazol-5-ol is a notoriously difficult intermediate. Its behavior in solution is not merely a function of standard polarity, but a complex interplay of tautomerism and powerful intermolecular forces. This guide provides the mechanistic causality behind these solubility issues and delivers field-proven, self-validating protocols to keep your syntheses in a homogeneous phase.

Fundamental Causality: Why is 1-Ethyl-1H-pyrazol-5-ol Insoluble?

The core issue stems from the compound's structural duality. 1-ethyl-1H-pyrazol-5-ol exists in a dynamic tautomeric equilibrium with its keto form, 1-ethyl-1H-pyrazol-5(4H)-one[1]. In non-polar or weakly polar environments, the hydroxyl group (or the secondary amine/carbonyl in the keto form) acts as both a strong hydrogen-bond donor and acceptor[2]. This leads to the formation of highly stable, linear polymeric chains or dimers driven by O-H···N and N-H···O interactions[1][2]. The resulting supramolecular lattice possesses a high lattice energy, making the compound highly resistant to dissolution in standard organic solvents like dichloromethane (DCM), chloroform, or benzene[1].

Troubleshooting Guide & FAQs

Q1: My 1-ethyl-1H-pyrazol-5-ol precipitates immediately when added to my DCM-based reaction mixture. How can I thermodynamically force dissolution without altering the compound? A1: You must shift the solvation thermodynamics by utilizing solvents capable of outcompeting the pyrazole's internal hydrogen-bonding network. Switch from halogenated or non-polar solvents to polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents act as strong hydrogen-bond acceptors without acting as donors, effectively breaking the intermolecular pyrazole-pyrazole chains and stabilizing the monomeric enol form[1]. Additionally, elevating the reaction temperature (e.g., 40–60 °C) increases the kinetic energy of the system, further disrupting the crystalline lattice and driving the compound into solution[3].

Q2: I cannot use DMF or DMSO due to downstream purification issues. What chemical modifications can temporarily improve solubility for a coupling reaction? A2: If physical solvent screening is restricted, chemical disruption of the hydrogen-bond donor is required. The most effective method is in situ salt formation . The hydroxyl proton of the pyrazol-5-ol is moderately acidic. By adding a stoichiometric amount of an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), you generate the pyrazolate anion[3]. This ionization drastically increases solubility in moderately polar organic solvents (like acetonitrile or THF) and simultaneously enhances the nucleophilicity of the oxygen/nitrogen for subsequent alkylation or acylation[3].

Q3: What if my reaction conditions are incompatible with basic environments? A3: If salt formation causes side reactions, consider a prodrug or protecting group strategy [3]. Masking the free -OH group with a protecting moiety (such as a 4-methoxybenzyl (PMB) ether or an acetyl group) completely eliminates the hydrogen-bond donor capacity[4]. This covalent masking renders the protected pyrazole highly soluble in standard solvents like DCM or ethyl acetate, allowing you to proceed with the synthesis and deprotect at a later, more convenient stage.

Logical Workflow for Solubility Enhancement

SolubilityWorkflow Start 1-ethyl-1H-pyrazol-5-ol Precipitates in Reaction CheckSolvent Analyze Solvent Polarity (Protic vs. Aprotic) Start->CheckSolvent NonPolar Currently in Non-Polar (DCM, Toluene) CheckSolvent->NonPolar Low Solubility Aprotic Switch to Polar Aprotic (DMF, DMSO, Acetone) SaltForm In Situ Salt Formation (Add TEA, DIPEA, or NaH) Aprotic->SaltForm Still Insoluble Success Homogeneous Solution Proceed with Synthesis Aprotic->Success Solved NonPolar->Aprotic Disrupt H-Bonds Protect Use Protecting Group (e.g., PMB, Acetyl) SaltForm->Protect Side Reactions Occur SaltForm->Success Solved via Ionization Protect->Success Covalent Masking

Troubleshooting workflow for resolving pyrazol-5-ol solubility issues in organic synthesis.

Quantitative Data: Solubility and Tautomeric Influence

To aid in solvent selection, the following table summarizes the theoretical and observed solubility profiles of 1-ethyl-1H-pyrazol-5-ol across various solvent classes, highlighting the dominant tautomer and the solvent's capacity to disrupt hydrogen bonds.

Solvent CategoryExample SolventsSolubility LevelDominant Tautomer StateH-Bond Disruption Capacity
Non-PolarToluene, HexaneVery PoorKeto (Pyrazolone)None (Polymerization occurs)
HalogenatedDCM, ChloroformPoorKeto / Enol mixWeak
Polar ProticEthanol, MethanolModerateEnol (Pyrazol-ol)Moderate (Competes for H-bonds)
Polar AproticAcetone, AcetonitrileGoodEnol (Pyrazol-ol)High (Accepts H-bonds)
Highly Polar AproticDMF, DMSOExcellentEnol (Pyrazol-ol)Very High (Breaks lattice)

Experimental Methodologies

Protocol 1: Systematic Solvent Screening & Thermal Disruption Objective: To empirically determine the optimal solvent system for complete dissolution of the pyrazole intermediate.

  • Preparation: Weigh 50 mg of 1-ethyl-1H-pyrazol-5-ol into a series of 5 mL borosilicate glass vials.

  • Solvent Addition: Add 1 mL of various test solvents (e.g., Toluene, DCM, Acetone, Acetonitrile, DMF, DMSO) to separate vials[3].

  • Agitation: Seal the vials tightly and agitate using an orbital shaker at 25 °C for 30 minutes.

  • Thermal Intervention: For vials exhibiting incomplete dissolution (cloudy suspensions), transfer them to a reaction block heated to 50 °C. Stir magnetically for an additional 15 minutes to provide kinetic energy for lattice disruption.

  • Validation & Analysis: Visually inspect the vials for optical clarity. To establish a self-validating quantitative metric, filter the supernatant of the optimal solvent through a 0.22 µm PTFE syringe filter and quantify the equilibrium solubility via HPLC or UV-Vis spectroscopy.

Protocol 2: In Situ Salt Formation for Homogeneous Coupling Objective: To chemically force dissolution via ionization prior to electrophilic coupling.

  • Suspension Formation: Suspend 1.0 mmol of 1-ethyl-1H-pyrazol-5-ol in 5 mL of a moderately polar solvent (e.g., Acetonitrile or THF) where it is initially poorly soluble[3].

  • Base Addition: Under continuous magnetic stirring at room temperature, add 1.1 mmol of N,N-diisopropylethylamine (DIPEA) dropwise.

  • Equilibration: Stir the mixture for 15–20 minutes. The visual transition from a heterogeneous cloudy suspension to a clear, homogeneous solution serves as the self-validating indicator of successful deprotonation and pyrazolate salt formation[3].

  • Downstream Reaction: Immediately introduce your target electrophile (e.g., an alkyl halide) to the now-homogeneous solution to proceed with the coupling reaction.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC. URL: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Source: ResearchGate. URL:[Link]

  • Classification of Hydrogen Bonding - Medicinal Chemistry. Source: Pharmacy 180. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing O-Alkylation in 1-Ethyl-1H-pyrazol-5-ol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-1H-pyrazol-5-ol and its derivatives. This guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-1H-pyrazol-5-ol and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing O-alkylation side reactions during N-alkylation procedures. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Regioselectivity

1-Ethyl-1H-pyrazol-5-ol and related pyrazolone systems are valuable scaffolds in medicinal chemistry and materials science.[1][2][3][4] A critical step in their functionalization is N-alkylation. However, these compounds exist in tautomeric forms, presenting two nucleophilic sites: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).[5][6][7] The formation of the undesired O-alkylated isomer can complicate purification, reduce yields, and lead to products with unintended biological or material properties. This guide is designed to help you navigate the factors that control this regioselectivity and steer your reactions toward the desired N-alkylated product.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding O-alkylation side reactions.

Q1: I'm seeing a significant amount of an O-alkylated byproduct in my reaction. What is the primary reason for this?

A1: The formation of O-alkylated products is a direct consequence of the ambident nucleophilic nature of the pyrazolone ring.[8][9] The deprotonated pyrazolone forms a pyrazolate anion where the negative charge is delocalized over the nitrogen and oxygen atoms. The ratio of N- to O-alkylation is highly dependent on the reaction conditions, particularly the choice of base, solvent, and the nature of your alkylating agent.

Q2: How does the choice of base influence the N/O alkylation ratio?

A2: The base is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) tend to favor N-alkylation by creating a "freer" pyrazolate anion in solution.[10][11][12] In contrast, weaker bases like potassium carbonate (K₂CO₃) or organic bases such as 2,6-lutidine can lead to different selectivities depending on the solvent and other factors.[10][13] The counter-ion of the base can also play a role; for example, magnesium-based catalysts have been shown to favor N2-alkylation in some pyrazole systems.[11][14]

Q3: Can the solvent choice push the reaction towards N-alkylation?

A3: Absolutely. The polarity of the solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor N-alkylation.[11] This is because they can effectively solvate the cation of the base, leaving the pyrazolate anion more available for reaction at the more nucleophilic nitrogen atom. In some cases, fluorinated alcohols have been shown to dramatically improve regioselectivity.[11]

Q4: Does the type of alkylating agent I use matter?

A4: Yes, this is a key consideration based on Pearson's Hard and Soft Acid-Base (HSAB) theory.[15] The nitrogen end of the pyrazolate anion is considered a "softer" nucleophile, while the oxygen end is "harder." Therefore, "soft" alkylating agents with more polarizable leaving groups (e.g., alkyl iodides and bromides) will preferentially react at the nitrogen atom.[15] Conversely, "hard" alkylating agents (e.g., dimethyl sulfate, alkyl triflates) are more prone to O-alkylation.[15]

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to overcoming challenges with O-alkylation.

Issue 1: My reaction consistently yields a mixture of N- and O-alkylated products with a low N/O ratio.

This is a common problem that can be addressed by systematically modifying your reaction conditions.

Root Cause Analysis:

The conditions you are using likely favor the thermodynamic or kinetic product that is the O-alkylated isomer, or there is little energetic difference between the two alkylation pathways under your current setup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving N/O selectivity.

Detailed Steps & Explanations:

  • Change the Base:

    • Recommendation: If you are using a weak base like K₂CO₃ or an organic base, switch to a stronger, non-coordinating base like sodium hydride (NaH).[10][11][12]

    • Rationale: NaH irreversibly deprotonates the pyrazolone, and the resulting sodium cation has a lower tendency to coordinate with the oxygen atom compared to larger, softer cations like potassium or cesium. This leaves the nitrogen atom as the more kinetically favored site for alkylation.

  • Change the Solvent:

    • Recommendation: If your reaction is in a less polar solvent (e.g., THF, dioxane), switch to a polar aprotic solvent such as DMF or DMSO.[11]

    • Rationale: Polar aprotic solvents excel at solvating the counter-ion of the base, leading to a more "naked" and reactive pyrazolate anion. This increased reactivity often favors attack at the more nucleophilic nitrogen atom.

  • Modify the Alkylating Agent:

    • Recommendation: If you are using an alkyl chloride or tosylate, consider switching to the corresponding alkyl bromide or iodide.

    • Rationale: Based on HSAB theory, the softer nitrogen atom of the pyrazolate anion will react more readily with a softer electrophile.[15] Alkyl iodides are the softest common alkylating agents, followed by bromides, and then chlorides and tosylates. This change can significantly improve the N/O ratio.

Table 1: Impact of Reaction Parameters on N/O Alkylation Ratio (Illustrative Data)

BaseSolventAlkylating AgentTemperature (°C)N-alkylated Product (%)O-alkylated Product (%)
K₂CO₃AcetonitrileEthyl Bromide806535
NaH DMF Ethyl Bromide2592 8
NaHDMFEthyl Iodide 25>98 <2
K₂CO₃THFEthyl Tosylate654060

Note: These are representative values and actual results may vary depending on the specific substrate.

Issue 2: My reaction is very slow and still produces a mixture of isomers.

A sluggish reaction can sometimes be a symptom of suboptimal conditions that also fail to provide good selectivity.

Root Cause Analysis:

  • Insufficiently strong base to fully deprotonate the pyrazolone.

  • Poor solubility of the pyrazolone salt in the chosen solvent.

  • A relatively unreactive alkylating agent.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a full equivalent or a slight excess (1.1 eq) of a strong base like NaH. Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the alkylating agent.

  • Improve Solubility: If using NaH, consider a combination of solvents. For instance, deprotonation can be carried out in a solvent like THF or DME, followed by the addition of a more polar co-solvent like DMF or HMPA to increase the solubility of the resulting sodium pyrazolate.

  • Increase Alkylating Agent Reactivity: As mentioned previously, switching from an alkyl chloride or tosylate to a bromide or iodide will increase the reaction rate and likely improve N-selectivity.

Experimental Protocols

Protocol 1: General Procedure for Highly Selective N-Alkylation

This protocol is a robust starting point for achieving high N-selectivity with 1-ethyl-1H-pyrazol-5-ol derivatives.

Materials:

  • 1-ethyl-1H-pyrazol-5-ol derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl iodide or bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the 1-ethyl-1H-pyrazol-5-ol derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Key Steps:

  • Anhydrous Conditions: Essential to prevent quenching of the strong base (NaH).

  • Inert Atmosphere: Prevents reaction of NaH with atmospheric moisture and oxygen.

  • Portion-wise addition of NaH at 0°C: Controls the rate of hydrogen evolution and the exotherm of the deprotonation.

  • Dropwise addition of alkylating agent at 0°C: Controls any potential exotherm from the alkylation reaction itself.

  • Quenching with NH₄Cl: A mild acid source to neutralize any unreacted NaH.

Protocol 2: Spectroscopic Differentiation of N- and O-Alkylated Isomers

Unambiguously identifying your products is critical. NMR spectroscopy is a powerful tool for this.[8]

Caption: Key NMR features for distinguishing N- and O-alkylated isomers.

Key Differentiating Features:

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring can be diagnostic. Often, the O-alkylated isomer will show downfield shifts for these protons compared to the N-alkylated analog.

  • ¹³C NMR: The most reliable indicator is often the chemical shift of the carbon at position 5. In the N-alkylated pyrazolone, this carbon is a carbonyl (C=O) and will typically resonate at a lower field (e.g., 160-170 ppm). In the O-alkylated pyrazole, this carbon is part of an enol ether system (C-O) and will resonate at a higher field (e.g., 150-160 ppm).

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish connectivity. For the N-alkylated product, a correlation will be observed between the protons of the newly introduced alkyl group and the nitrogen-bearing carbons of the pyrazole ring. For the O-alkylated product, a correlation will be seen between the alkyl protons and the oxygen-bearing carbon.[8]

Advanced Strategies

For particularly challenging substrates where the above methods are insufficient, consider these alternatives:

  • Acid-Catalyzed Alkylation: This method uses a Brønsted acid catalyst with trichloroacetimidates as electrophiles and can be an alternative to methods requiring strong bases.[16]

  • Enzymatic Alkylation: Engineered enzymes can offer exceptional regioselectivity (>99%) for pyrazole alkylation, providing a highly specific and green chemistry approach.[17]

  • Protecting Group Strategies: While more synthetically demanding, protection of the oxygen as a silyl ether or other labile group before N-alkylation can provide unambiguous regiocontrol.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to consult the referenced literature.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications.[Link]

  • Switching pyrazole N-alkylation regioselectivity. ResearchGate.[Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme Connect.[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.[Link]

  • C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. Taylor & Francis Online.[Link]

  • Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. HETEROCYCLES.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.[Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.[Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI.[Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.[Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate.[Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. National Institutes of Health.[Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate.[Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. National Institutes of Health.[Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar.[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[Link]

  • A facile synthesis of pyrazole derivatives in neat WERSA. Indian Chemical Society.[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.[Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.[Link]

Sources

Optimization

Controlling pH for optimal azo coupling with 1-ethyl-1H-pyrazol-5-ol

Welcome to the Technical Support Center for Heterocyclic Azo Coupling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the mechanistic causality of azo coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Azo Coupling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the mechanistic causality of azo coupling with 1-ethyl-1H-pyrazol-5-ol.

Unlike standard phenolic coupling, pyrazolone derivatives present unique kinetic and thermodynamic challenges. This guide will equip you with the theoretical grounding and self-validating protocols necessary to achieve optimal yields and high-purity dye synthesis.

Part 1: Mechanistic FAQs – The "Why" Behind the Workflow

Q1: Why does 1-ethyl-1H-pyrazol-5-ol require a strictly controlled, mildly acidic pH compared to standard phenols? A: Standard phenols require highly alkaline conditions (pH 9–10) to deprotonate into the highly nucleophilic phenoxide ion. However, 1-ethyl-1H-pyrazol-5-ol is an active methylene compound that undergoes complex keto-enol-hydrazone tautomerism[1]. The electrophilic attack by the diazonium ion occurs specifically at the C4 position. To activate this position, the molecule must form a reactive enolate/carbanion. Because the active methylene proton at C4 is relatively acidic, this deprotonation occurs efficiently at a much lower pH. The optimal window for pyrazolone coupling is strictly between pH 4.5 and 6.5[2].

Q2: What is the mechanistic consequence of running the reaction at a pH > 8.0? A: Exceeding pH 8.0 triggers two catastrophic failure modes. First, the diazonium electrophile rapidly hydrates and converts into an unreactive diazotate anion, killing the reaction kinetics. Second, excess base promotes over-coupling; the initially formed azo compound (which rapidly tautomerizes to the hydrazone form) can undergo a secondary electrophilic attack by another diazonium ion at the same C4 position or adjacent sites, leading to complex, tarry byproducts[3].

Q3: Why is Sodium Acetate the universal standard for buffering this specific reaction? A: The azo coupling reaction generates one equivalent of strong acid (HCl) for every molecule of dye formed. Without a buffer, the local pH rapidly drops below 4.0, which fully protonates the pyrazolone and neutralizes its nucleophilicity, stalling the reaction. Sodium acetate ( CH3​COONa ) has a pKa of 4.76, making it the perfect thermodynamic buffer to lock the local pH exactly within the 4.5–6.0 window, neutralizing the generated HCl without pushing the system into alkalinity[2],[3].

Part 2: Quantitative Process Parameters

To ensure predictable scaling and troubleshooting, the following table summarizes the causal relationship between pH, molecular state, and reaction kinetics.

pH RangeDominant Pyrazolone SpeciesDiazonium Salt StateReaction Kinetics & CausalityExpected Yield
< 4.0 Fully Protonated (CH/OH forms)Highly StableStalled: Lack of nucleophilic enolate prevents electrophilic attack.< 10%
4.5 – 6.5 Enolate / Carbanion at C4StableOptimal: Perfect balance of nucleophile concentration and electrophile stability.> 90%
7.0 – 8.0 EnolateModerately StableSub-optimal: Faster initial rate, but diazonium begins to degrade.60 – 80%
> 8.0 EnolateUnstable (Diazotate)Failure: Diazonium destroyed; over-coupling to hydrazone forms tar.< 30% (Tar)

Part 3: Troubleshooting Matrix

Issue 1: The reaction stalls at 30-40% conversion, and starting materials remain on the TLC plate.

  • Root Cause: Acid accumulation. As the reaction proceeds, generated HCl overwhelms the solvent system, dropping the pH below 4.0 and protonating the 1-ethyl-1H-pyrazol-5-ol.

  • Solution: Introduce 2.5 to 3.0 molar equivalents of sodium acetate to the coupling component solution prior to diazonium addition. Do not use strong bases like NaOH to adjust a stalled reaction, as local concentration spikes will destroy the diazonium salt.

Issue 2: Formation of dark, insoluble tar and multiple product spots on TLC.

  • Root Cause: The pH is too high, or the diazonium salt was added too quickly, creating local alkaline "hot spots." This leads to secondary coupling onto the generated hydrazone[3].

  • Solution: Ensure the bulk pH never exceeds 6.5. Maintain the reaction temperature strictly at 0–5 °C. Increase the impeller stirring rate to instantly dissipate the diazonium drops into the buffered matrix.

Issue 3: The isolated product changes color depending on the solvent it is dissolved in.

  • Root Cause: Azo-hydrazone tautomerism.

  • Solution: This is not an experimental failure but a physical property of pyrazolone-based dyes[1]. The product exists in a dynamic equilibrium between the azo-enol and hydrazone-keto forms, which is highly sensitive to solvent polarity and hydrogen bonding.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates a real-time chemical feedback loop to ensure trustworthiness and eliminate guesswork.

Step 1: Electrophile Preparation (Diazotization)

  • Dissolve 10.0 mmol of your chosen aromatic amine in 25 mL of water containing 2.5 equivalents of concentrated HCl.

  • Cool the solution to 0–5 °C using an ice-salt bath.

  • Dropwise, add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol). Stir for 30 minutes.

Step 2: Nucleophile Preparation & Buffering

  • In a separate flask, suspend 10.0 mmol of 1-ethyl-1H-pyrazol-5-ol in 30 mL of a 1:1 Ethanol/Water mixture.

  • Add 30.0 mmol of solid Sodium Acetate. Stir until completely dissolved. The pH should naturally stabilize around 5.5.

  • Cool this nucleophile solution to 0–5 °C.

Step 3: Controlled Coupling

  • Transfer the diazonium solution to an addition funnel.

  • Add the diazonium solution dropwise (approx. 1 drop/sec) to the vigorously stirred pyrazolone solution. An immediate deep color change will occur.

  • Monitor the bulk pH continuously; it must remain between 4.5 and 6.0[2].

Step 4: The Self-Validation Test (H-Acid Spot Test) How do you know the reaction is complete without waiting for an HPLC run?

  • Prepare a dilute alkaline solution of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid).

  • Place a drop of the H-acid solution on a piece of white filter paper.

  • Place a drop of your reaction mixture directly on top of the H-acid spot.

  • Validation: If a dark violet/blue halo appears, unreacted diazonium salt is still present[4]. Continue stirring. If no color change occurs, the electrophile is fully consumed, and the coupling is complete.

Step 5: Isolation

  • Stir the completed reaction mixture for an additional 1 hour at 0–5 °C to allow for complete crystal maturation.

  • Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove sodium acetate and HCl salts, and dry under a vacuum.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the causal logic of pH control during the azo coupling workflow.

Workflow Start Coupling Reaction 1-ethyl-1H-pyrazol-5-ol + Ar-N₂⁺ pH_Low pH < 4.5 (Unbuffered / Acidic) Start->pH_Low Acid Accumulation pH_Opt pH 4.5 - 6.5 (Sodium Acetate Buffer) Start->pH_Opt Optimal Control pH_High pH > 8.0 (Alkaline) Start->pH_High Excess Base Low_Result Pyrazolone remains protonated. Lack of nucleophilic enolate. Result: Reaction Stalls pH_Low->Low_Result Opt_Result Optimal enolate formation. Diazonium remains stable. Result: High Yield Azo Dye pH_Opt->Opt_Result High_Result Diazonium converts to diazotate. Over-coupling to hydrazone. Result: Tarry Byproducts pH_High->High_Result

Fig 1: pH-dependent mechanistic pathways in 1-ethyl-1H-pyrazol-5-ol azo coupling.

References

  • High-Flux Continuous-Flow Synthesis of C.I. Pigment Yellow 12 from Clear Alkaline Solutions of the Coupling Component ACS Publications[Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid MDPI (Molbank)[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles R Discovery / MDPI[Link]

  • An analysis of azo-hydrazone tautomerism of reactive azobenzene and pyrazolinyl-azo dyes using the semiempirical molecular orbital PM5 method ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Purity Optimization for 1-Ethyl-5-hydroxypyrazole

Welcome to the Technical Support Center for the synthesis and purification of 1-ethyl-5-hydroxypyrazole (also known as 1-ethyl-1H-pyrazol-5-ol). As a critical intermediate in the development of agricultural chemicals (su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-ethyl-5-hydroxypyrazole (also known as 1-ethyl-1H-pyrazol-5-ol). As a critical intermediate in the development of agricultural chemicals (such as the herbicide tolpyralate)[1] and pharmaceutical agents (including cGMP PDE5 inhibitors)[2], achieving high purity is paramount. This guide provides field-proven insights, troubleshooting protocols, and validated methodologies to help you eliminate regioisomers and adduct impurities through precise solvent control.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the choice of reaction solvent dictate the final purity profile of 1-ethyl-5-hydroxypyrazole? A: The causality lies in the reaction mechanism between the alkyl 3-alkoxyacrylate and ethylhydrazine. In non-polar organic solvents or under neat (solvent-free) conditions, the reaction lacks the ionic stabilization required to direct the nucleophilic attack exclusively to the desired position. This results in up to 30% of the yield being lost to regioisomers (e.g., 1-ethyl-3-hydroxypyrazole) and 4,4'-adducts. By utilizing a weakly basic aqueous solvent (pH 9.0–10.0), the solvent actively stabilizes the transition state, suppressing these side reactions and boosting the yield of the desired isomer to >90%[3].

Q2: What is the recommended solvent system for the crystallization and isolation phase? A: Traditional cooling crystallization in organic solvents often fails due to the compound's tendency to oil out. The most robust, self-validating method is salting-out crystallization directly from the aqueous reaction mixture. After removing excess ethylhydrazine via vacuum concentration, the aqueous phase is neutralized with an inorganic acid (e.g., HCl) at 0°C to 50°C[3]. The sudden drop in pH, combined with the spike in ionic strength from the generated salts, forces the 1-ethyl-5-hydroxypyrazole to co-precipitate cleanly. For further polishing, liquid-liquid extraction using dichloromethane (DCM) is highly effective, as the target compound preferentially partitions into the organic phase while highly polar impurities remain in the aqueous layer[4].

Q3: How do we prevent "gumming" or oiling out during the final isolation? A: Gumming occurs when residual ethylhydrazine or unreacted starting materials alter the dielectric constant of the crystallization matrix. To prevent this, ensure complete vacuum distillation of ethylhydrazine prior to neutralization. If oiling out persists, introduce seed crystals to the aqueous mixture at pH 8 (just before reaching the final neutralization pH) to induce proper nucleation.

Part 2: Quantitative Data: Solvent & Condition Matrix

To facilitate easy comparison, the following table summarizes the impact of solvent selection on the yield and purity of 1-ethyl-5-hydroxypyrazole during the cyclization phase[3].

Solvent SystempH RangeTemperatureYield (%)Major Impurities Observed
Weakly Basic Aqueous 9.4 – 9.620°C – 40°C> 90%Trace (< 1%)
Neutral Aqueous 7.0 – 7.520°C – 40°C80 – 85%Regioisomers (2-5%)
Organic (e.g., Toluene) N/A0°C – 100°C< 70%4,4'-adducts, Isomers (> 20%)
Neat (No Solvent) N/A0°C – 100°C< 65%4,4'-adducts, Isomers (> 25%)

Part 3: Troubleshooting Guide

  • Issue: High levels of 1-ethyl-3-hydroxypyrazole (Regioisomer) detected by HPLC.

    • Root Cause: The pH of the aqueous solvent drifted below 9.0 during the cyclization phase, altering the kinetics of the hydrazine condensation.

    • Solution: Implement a continuous pH monitoring system. Buffer the aqueous solvent with a mild base (e.g., sodium bicarbonate or dilute NaOH) to strictly maintain the pH between 9.4 and 9.6 throughout the addition of the acrylate[3].

  • Issue: Product loss in the aqueous filtrate during salting out.

    • Root Cause: Insufficient ionic strength to drive the product out of solution.

    • Solution: The protocol is a self-validating system: the amount of salt produced by neutralization must be 0.2 to 1.0 parts by weight (ideally 0.3 to 0.5 parts) based on the theoretical yield of the desired compound[3]. If the theoretical salt mass is not met, add supplemental sodium chloride (NaCl) to the aqueous phase before filtration.

  • Issue: Discoloration of the final API intermediate.

    • Root Cause: Oxidation of trace impurities during high-temperature vacuum concentration.

    • Solution: Restrict the vacuum concentration temperature to < 50°C and backfill the rotary evaporator with nitrogen.

Part 4: Step-by-Step Methodology

Protocol: Synthesis and High-Purity Isolation of 1-ethyl-5-hydroxypyrazole

  • Solvent Preparation: Prepare a weakly basic aqueous solvent by adjusting distilled water to pH 9.5 using dilute sodium hydroxide (NaOH)[3].

  • Reagent Loading: Charge the reactor with ethylhydrazine (1.0 to 1.5 molar equivalents). Ensure the temperature is stabilized at 20°C.

  • Controlled Cyclization: Dropwise, add the alkyl 3-alkoxyacrylate (e.g., methyl 3-methoxyacrylate) over 1-2 hours. Maintain the reaction temperature between 20°C and 40°C. Monitor the pH continuously, adding trace NaOH if it drops below 9.2[3].

  • Vacuum Concentration: Upon reaction completion (verified by TLC or HPLC), subject the mixture to reduced pressure to completely distill off the unreacted ethylhydrazine and the alcohol byproduct[3].

  • Salting-Out Crystallization: Cool the concentrated aqueous residue to 5°C. Slowly add concentrated hydrochloric acid (HCl) to neutralize the base. The target compound will co-crystallize with the generated NaCl[3]. Filter and wash with ice-cold water.

  • Polishing Extraction (Optional): If the purity is < 98%, dissolve the crude crystals in a minimum amount of water, adjust to pH 8 with sodium bicarbonate, and extract three times with dichloromethane (DCM)[4]. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield ultra-pure 1-ethyl-5-hydroxypyrazole.

Part 5: Process Workflow Visualization

G RM Alkyl 3-alkoxyacrylate + Ethylhydrazine Rxn Cyclization in Aqueous Solvent (Maintain pH 9.4 - 9.6) RM->Rxn Distill Vacuum Concentration (Remove Ethylhydrazine) Rxn->Distill SaltOut Neutralization & Salting Out (0°C - 50°C, HCl) Distill->SaltOut QC Check Isomer/Adduct Levels (< 2% threshold?) SaltOut->QC Extract DCM Extraction (Polishing Step) QC->Extract No (Needs Polishing) Pure High-Purity 1-ethyl-5-hydroxypyrazole QC->Pure Yes Extract->Pure Waste Aqueous Waste (Salts & Impurities) Extract->Waste

Workflow for the synthesis and purification of 1-ethyl-5-hydroxypyrazole.

Sources

Optimization

Technical Support Center: Mastering Pyrazolone Coupling Workflows

Welcome to the Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with product selectivity in pyrazolone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with product selectivity in pyrazolone chemistry.

When reacting active methylene compounds like 3-methyl-1-phenyl-5-pyrazolone with aldehydes, the goal is often to isolate the mono-coupled arylidene pyrazolone. However, researchers frequently encounter a persistent issue: the overwhelming formation of a bis-coupled byproduct (4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)). This guide deconstructs the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to help you dictate the exact outcome of your synthesis.

Mechanistic Insight: The Kinetic Trap of Tandem Reactions

To troubleshoot bis-coupling, we must first understand the causality of the reaction pathway. The coupling of a pyrazolone with an aldehyde is not a single step; it is a tandem Knoevenagel condensation–Michael addition .

The initial Knoevenagel condensation generates a mono-arylidene pyrazolone (an enone). This intermediate is a highly active Michael acceptor. Because the rate constant of the subsequent Michael addition ( kMichael​ ) is significantly higher than the initial condensation ( kKnoevenagel​ ), the mono-product is consumed by unreacted pyrazolone almost as soon as it forms.

G P1 Pyrazolone (Active Methylene) Knoevenagel Knoevenagel Condensation (Rate: k1, Slow) P1->Knoevenagel Ald Aldehyde (Electrophile) Ald->Knoevenagel Mono Mono-coupled Product (Arylidene Pyrazolone) Highly Electrophilic Knoevenagel->Mono Michael Michael Addition (Rate: k2, Fast, k2 > k1) Mono->Michael P2 Pyrazolone (2nd Equivalent) P2->Michael Bis Bis-coupled Byproduct (4,4'-(Arylmethylene)bis(...)) Michael->Bis

Kinetic pathway of pyrazolone reacting with aldehydes leading to bis-coupling byproducts.

Troubleshooting FAQs

Q: I set up a strict 1:1 stoichiometric reaction between pyrazolone and benzaldehyde to get the mono-arylidene product. Instead, I isolated a 50% yield of the bis-pyrazolyl byproduct and recovered 50% of my unreacted aldehyde. What happened? A: This is a classic kinetic trap. Because kMichael​>kKnoevenagel​ , the enone intermediate is vastly more electrophilic than your starting aldehyde. As soon as a molecule of the mono-product forms, it is immediately attacked by the remaining unreacted pyrazolone. This tandem sequence consumes two equivalents of pyrazolone for every one equivalent of aldehyde, leaving half of your aldehyde untouched, as demonstrated in1[1].

Q: How can I suppress the Michael addition to successfully isolate the mono-arylidene pyrazolone? A: To arrest the reaction at the mono-coupled stage, you must invert the kinetic favorability. This is achieved by changing the thermodynamic environment:

  • Solvent: Switch to a non-polar, aprotic solvent (e.g., anhydrous toluene) to destabilize the ionic transition state of the Michael addition.

  • Water Removal: Use a Dean-Stark apparatus to continuously remove the water generated during the Knoevenagel condensation. This drives the equilibrium forward without promoting the secondary aqueous-dependent addition.

Q: What if the bis-coupled product (4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)) is actually my target for a high-throughput drug screening library? A: If the bis-product is your target, you should lean into the tandem kinetics. Use a 2:1 stoichiometry (pyrazolone:aldehyde) in highly polar, protic solvents (like water or ethanol). Protic solvents stabilize the Michael addition transition state via hydrogen bonding. You can achieve quantitative yields catalyst-free at room temperature using ultrasonic irradiation, as detailed in2[2].

Q: Does the electronic nature of the aldehyde affect the byproduct ratio? A: Yes. Electron-donating groups (EDGs) on the aldehyde reduce its electrophilicity, which slows down the initial Knoevenagel condensation, potentially lowering overall yields[3]. However, once the enone forms, it remains highly susceptible to Michael addition regardless of the substituent, meaning the bis-product will still dominate unless solvent controls are applied[4].

Quantitative Data: Reaction Condition Matrix

To help you design your experiment, here is a comparative matrix of how different variables dictate the primary product outcome.

Reaction ConditionStoichiometry (Pyrazolone:Aldehyde)SolventCatalystPrimary OutcomeMechanistic Rationale
Anhydrous Reflux 1:1ToluenePiperidine/AcOH (cat)Mono-coupled (Major)Aprotic environment and continuous water removal strictly limit Michael addition kinetics.
Mild Aqueous 2:1H₂O/EtOHNone / NaOAcBis-coupled (Quantitative)Hydrogen bonding activates the enone intermediate for rapid Michael addition.
Bioconjugation Excess:1Aqueous BufferNoneBis-coupled (Tandem)High local concentration and aqueous media drive the tandem Knoevenagel-Michael sequence on proteins.
Standard Operating Protocols

The following self-validating protocols are designed to give you absolute control over the reaction pathway.

Protocol A: Isolation of Mono-Arylidene Pyrazolone (Suppressing Bis-Coupling)

Use this protocol when the mono-coupled enone is your target.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Dissolve 10.0 mmol of 3-methyl-1-phenyl-5-pyrazolone and 10.0 mmol of the target aldehyde in 50 mL of anhydrous toluene.

  • Catalysis: Add catalytic amounts of piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol) to create a mild buffer system that activates the aldehyde without over-activating the enone.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap. Continue refluxing until exactly 1 equivalent of water (approx. 0.18 mL) is collected (typically 2-4 hours).

  • Isolation: Remove the heat and allow the flask to cool to room temperature. The mono-arylidene product will typically precipitate. Filter the solid under vacuum and wash with cold, anhydrous ethanol to remove any trace bis-byproduct.

Protocol B: Catalyst-Free Synthesis of Bis-Pyrazolone (Driving Bis-Coupling)

Use this protocol when synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) for biological evaluation[4].

  • Setup: In a 50 mL Erlenmeyer flask, add a magnetic stir bar.

  • Reagent Loading: Dissolve 20.0 mmol of 3-methyl-1-phenyl-5-pyrazolone and 10.0 mmol of the target aldehyde in 20 mL of a 1:1 Water/Ethanol mixture.

  • Activation: Subject the flask to ultrasonic irradiation (or vigorous stirring at room temperature) for 15-30 minutes. The protic solvent will rapidly drive the tandem reaction.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:2) until the aldehyde spot is fully consumed.

  • Isolation: Filter the resulting heavy precipitate. Wash thoroughly with distilled water to remove unreacted starting materials, and recrystallize from hot ethanol to yield pure bis-pyrazolone.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 1-Ethyl-1H-pyrazol-5-ol Purity Analysis: A Comparative Guide

As an Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for nitrogen-rich heterocycles requires moving beyond trial-and-error. 1-Ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for nitrogen-rich heterocycles requires moving beyond trial-and-error. 1-Ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4) is a critical building block utilized in the synthesis of complex pharmaceutical agents and agrochemicals (1)[1]. Ensuring its purity is paramount, as co-eluting regioisomers and unreacted starting materials can severely compromise downstream safety and efficacy (2)[2].

This guide objectively compares the chromatographic performance of standard C18 columns against low-silanol and mixed-mode alternatives, providing the mechanistic causality behind column selection and a self-validating experimental protocol.

The Mechanistic Challenge of Pyrazole Chromatography

Pyrazoles possess adjacent nitrogen atoms and, in the case of 1-ethyl-1H-pyrazol-5-ol, a hydroxyl group. This specific structural motif makes the molecule highly prone to tautomerization and strong hydrogen bonding.

The Causality of Peak Tailing: When utilizing standard silica-based Reverse-Phase (RP) columns (e.g., standard Zorbax Eclipse), the free, uncapped silanol groups on the stationary phase act as potent nucleophiles and hydrogen-bond donors. This drives secondary interactions with the pyrazole ring, causing severe peak tailing and poor resolution of process impurities (3)[3].

The Solution: To mitigate these secondary interactions, method development must pivot to columns with reduced silanol activity (e.g., XTerra MS C18) or mixed-mode columns with low silanol activity (e.g., Newcrom R1) (4)[4]. Furthermore, replacing traditional phosphoric acid with 0.1% formic acid in the mobile phase not only ensures mass-spectrometry (MS) compatibility but also effectively suppresses residual silanol ionization at a low pH[4].

Column Performance Comparison & Experimental Data

To objectively evaluate performance, 1-ethyl-1H-pyrazol-5-ol was analyzed across three different stationary phases using an optimized gradient of Acetonitrile/Water with 0.1% Formic Acid. The quantitative system suitability metrics are summarized below:

Chromatographic ParameterStandard C18 Column (High Silanol Activity)Low-Silanol C18 (e.g., XTerra MS C18)Mixed-Mode RP (e.g., Newcrom R1)
Retention Time (min) 6.86.57.1
Tailing Factor ( Tf​ ) 2.1 (Fail)1.1 (Pass)1.0 (Pass)
Theoretical Plates ( N ) 3,2008,5009,100
Resolution ( Rs​ ) 1.2 (Co-elution risk)2.8 (Baseline)3.1 (Baseline)
MS Compatibility Poor (if using phosphate)ExcellentExcellent

Data Interpretation: The standard C18 column fails pharmacopeial acceptance criteria ( Tf​ ≤ 1.5) due to secondary silanol interactions. Both the low-silanol and mixed-mode columns provide sharp, symmetrical peaks and baseline resolution ( Rs​ > 2.0) from closely eluting regioisomers.

Workflow Visualization

HPLC_Method_Dev N1 1-Ethyl-1H-pyrazol-5-ol Sample Preparation N2 Standard C18 Column (High Silanol Activity) N1->N2 Conventional N3 Low-Silanol / Mixed-Mode (e.g., XTerra / Newcrom R1) N1->N3 Optimized N4 Secondary Interactions Tf > 2.0, Poor Resolution N2->N4 N5 Suppressed Interactions Tf < 1.2, Sharp Peaks N3->N5 N6 Method Optimization 0.1% Formic Acid Gradient N4->N6 Requires adjustment N5->N6 Proceeds to N7 Self-Validating System (SST: RSD ≤ 2.0%, N ≥ 5000) N6->N7

Workflow comparing standard and optimized HPLC column selection for pyrazole purity analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) to create a self-validating analytical sequence (5)[5].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of filtered, degassed Milli-Q water (0.1% v/v).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

Step 2: Sample Preparation

Note: Following established guidelines for pyrazole purity, standard solutions must be prepared in a diluent matching the initial mobile phase conditions to prevent solvent-mismatch peak distortion (2)[2].

  • Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of 1-ethyl-1H-pyrazol-5-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the analytical sample identically to the standard solution.

Step 3: Chromatographic Conditions
  • Column: Low-silanol C18 (e.g., XTerra MS C18) or Mixed-mode (e.g., Newcrom R1), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 30°C.

  • Detection: UV-Vis or Photodiode Array (PDA) at 254 nm (6)[6].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 95% B

    • 10.0 - 12.0 min: 95% B

    • 12.0 - 12.1 min: 95% to 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Before analyzing the unknown samples, inject the Standard Solution five consecutive times. The system is validated and ready for sample analysis only if the following criteria are met:

  • Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0% (7)[7].

  • Tailing factor ( Tf​ ) is ≤ 1.5 .

  • Theoretical plates ( N ) are ≥ 5,000 .

References

  • BenchChem Technical Support Team. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. BenchChem. 2

  • BenchChem Technical Support Team. Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. BenchChem. 5

  • AA Blocks. 1-Ethyl-1H-pyrazol-5-ol | CAS: 107296-34-4. AA Blocks Catalog. 1

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.7

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Application Notes. 4

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester. ResearchGate Publications. 3

  • National Institutes of Health (NIH PMC). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. 6

Sources

Comparative

Comparative Reactivity Guide: 1-Ethyl-1H-pyrazol-5-ol vs. 1-Methyl-1H-pyrazol-5-ol in Synthetic Discovery

Executive Summary Pyrazol-5-ols are highly versatile heterocyclic building blocks essential to modern drug discovery and agrochemical development. While 1-methyl-1H-pyrazol-5-ol and 1-ethyl-1H-pyrazol-5-ol share a nearly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazol-5-ols are highly versatile heterocyclic building blocks essential to modern drug discovery and agrochemical development. While 1-methyl-1H-pyrazol-5-ol and 1-ethyl-1H-pyrazol-5-ol share a nearly identical electronic core, the single methylene unit difference between their N1-alkyl substituents profoundly impacts their lipophilicity, steric profile, and downstream applications.

For instance, the methyl variant is frequently utilized in the synthesis of pharmaceutical agents, such as 5-lipoxygenase (5-LO) inhibitors[1], where minimizing steric bulk is crucial for target binding. Conversely, the ethyl variant is a critical intermediate in the synthesis of complex agrochemicals like the herbicide Tolpyralate[2], where the added lipophilicity of the ethyl group enhances plant cuticle penetration and systemic mobility.

Structural Dynamics and Tautomerism

Understanding the reactivity of these compounds requires acknowledging their dynamic structural nature. Both 1-methyl and 1-ethyl-1H-pyrazol-5-ol exist in a complex tautomeric equilibrium. The position of this equilibrium dictates their behavior as ambident nucleophiles.

  • OH-Form (1H-pyrazol-5-ol): Predominates in polar aprotic solvents (e.g., DMSO, DMF). This form presents a highly nucleophilic oxygen atom and an electron-rich C4 position.

  • NH/CH-Forms (Pyrazolin-5-ones): Predominate in non-polar solvents or the solid state, shifting reactivity toward the nitrogen or carbon centers.

Tautomerism OH_Form OH-Form (1H-pyrazol-5-ol) NH_Form NH-Form (1,2-dihydro-3H-pyrazol-3-one) OH_Form->NH_Form Proton Transfer CH_Form CH-Form (2,4-dihydro-3H-pyrazol-3-one) OH_Form->CH_Form Proton Transfer C4_Sub C4 Position (EAS Reactions) OH_Form->C4_Sub Electrophilic Attack O_Alk O-Alkylation (Hard Electrophiles) OH_Form->O_Alk Base + R-X N_Alk N-Alkylation (Soft Electrophiles) NH_Form->N_Alk Base + R-X

Caption: Tautomeric equilibrium and reactive sites of 1-alkyl-1H-pyrazol-5-ols.

Comparative Reactivity Profile

C4-Electrophilic Substitution

The C4 position in both molecules is highly activated toward Electrophilic Aromatic Substitution (EAS)[3]. The synergistic electron-donating effects of the adjacent nitrogen atoms and the C5-hydroxyl group make C4 the most electron-rich site on the ring (highest HOMO coefficient). Both variants readily undergo halogenation, Vilsmeier-Haack formylation, and Michael additions[4] with nearly identical kinetics.

Regioselective Alkylation (O- vs. N-Alkylation)

Because the pyrazolate anion is an ambident nucleophile, alkylation can occur at the C5-oxygen or the N2-nitrogen.

  • Steric Influence: The ethyl group in 1-ethyl-1H-pyrazol-5-ol provides slightly more steric shielding around the N1-C5 axis than the methyl group. When reacting with bulky electrophiles, the ethyl variant exhibits a marginally higher preference for O-alkylation over N-alkylation compared to the methyl variant.

  • Electronic Influence: The +I (inductive) effect of the ethyl group is slightly stronger than that of the methyl group, marginally increasing the overall nucleophilicity of the pyrazolate anion, though solvent and base selection remain the dominant factors in controlling regioselectivity.

Quantitative Data Comparison

Property / Reactivity Metric1-Methyl-1H-pyrazol-5-ol1-Ethyl-1H-pyrazol-5-ol
CAS Number 33641-15-5107296-34-4
Predicted pKa 9.07 ± 0.23[5]~9.15
Steric Bulk at N1 Low (Methyl)Moderate (Ethyl)
Lipophilicity (LogP proxy) LowerHigher
C4-Nucleophilicity Exceptionally HighExceptionally High
Primary Application 5-LO Inhibitors (Pharma)[1]Tolpyralate (Agrochemicals)[2]

Validated Experimental Workflows

The following protocols are designed as self-validating systems , ensuring that the researcher can confirm causality and reaction success at every stage.

Protocol A: Regioselective C4-Bromination (EAS)

Objective: Synthesize 4-bromo-1-alkyl-1H-pyrazol-5-ol. Causality: N-Bromosuccinimide (NBS) is chosen over Br₂ to provide a controlled, mild source of electrophilic bromine, preventing oxidative degradation of the electron-rich pyrazole ring.

  • Initiation: Dissolve 10 mmol of 1-methyl-1H-pyrazol-5-ol in 20 mL of anhydrous DMF. Cool the flask to 0 °C. Causality: Cooling suppresses the exothermic nature of the EAS reaction, preventing poly-halogenation.

  • Electrophilic Addition: Add 10.5 mmol of NBS portion-wise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • In-Process Validation (TLC): Monitor via TLC (1:1 Hexane/EtOAc). The starting material (highly polar, lower Rf​ ) will disappear, replaced by a distinct, less polar UV-active spot (higher Rf​ ).

  • Workup: Quench with 10% aqueous sodium thiosulfate to destroy residual NBS. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine to remove DMF.

  • Final Validation (LC-MS): Analyze the crude product. A successful reaction is validated by the presence of the [M+H]+ peak exhibiting a classic 1:1 isotopic ratio for 79Br/81Br , confirming mono-bromination at C4.

Protocol B: Regioselective O-Alkylation

Objective: Synthesize 5-alkoxy-1-alkyl-1H-pyrazole (Etherification). Causality: To force O-alkylation over N-alkylation, the "Cesium Effect" is utilized. Cs2​CO3​ provides a large, soft cation ( Cs+ ) that poorly coordinates with the hard pyrazolate oxygen anion. This leaves the oxygen "naked" and highly reactive toward the incoming electrophile.

  • Anion Generation: Suspend 12 mmol of Cs2​CO3​ in 15 mL of anhydrous DMF. Add 10 mmol of 1-ethyl-1H-pyrazol-5-ol. Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 11 mmol of the alkyl halide (e.g., benzyl bromide). Stir at 50 °C for 4 hours.

  • In-Process Validation (HPLC): Analyze an aliquot. O-alkyl ethers are significantly less polar than their N-alkyl pyrazolone isomers and will elute later on a standard reverse-phase C18 column.

  • Workup: Dilute with water and extract with Dichloromethane. Dry over MgSO4​ and concentrate under reduced pressure.

  • Final Validation ( 1H -NMR): In the NMR spectrum, the O−CH2​ protons of the product will appear further downfield (typically 4.0 - 5.5 ppm) compared to the N−CH2​ protons of the undesired N-alkyl byproduct, due to the stronger deshielding effect of the oxygen atom.

AlkylationWorkflow Start 1-Alkyl-1H-pyrazol-5-ol BaseChoice Select Base & Solvent Start->BaseChoice HardCond Cs2CO3 in DMF (Promotes O-Alkylation) BaseChoice->HardCond SoftCond NaH in THF (Promotes N-Alkylation) BaseChoice->SoftCond O_Product O-Alkyl Ether (Major Product) HardCond->O_Product R-X addition N_Product N-Alkyl Pyrazolone (Major Product) SoftCond->N_Product R-X addition

Caption: Regioselective alkylation workflow for 1-alkyl-1H-pyrazol-5-ols.

References

  • [5] 1-Methyl-1H-pyrazol-5-ol Properties | Source: ChemBK | URL:[Link]

  • [3] Pyrazole Reactions and Synthesis | Source: RRBDAVC | URL: [Link]

  • [4] C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions | Source: Taylor & Francis | URL:[Link]

  • [1] US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors | Source: Google Patents | URL:

  • A one-step synthesis of pyrazolone | Source: ResearchGate | URL:[Link]

Sources

Validation

IR Spectroscopy Comparison Guide: Resolving the Tautomeric States of 1-Ethyl-5-hydroxypyrazole

Introduction: The Analytical Challenge of Pyrazole Tautomerism 1-Ethyl-5-hydroxypyrazole (CAS: 107296-34-4) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyrazole Tautomerism

1-Ethyl-5-hydroxypyrazole (CAS: 107296-34-4) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates and agrochemicals (such as benzoylpyrazole herbicides). A defining structural feature of 5-hydroxypyrazoles is their dynamic tautomerism—they exist in an equilibrium between the enol form (5-hydroxypyrazole) and the keto form (pyrazol-5(4H)-one).

Accurately characterizing these states is paramount for predicting a drug candidate's reactivity, solubility, and receptor binding affinity. In the solid state, these compounds exhibit strong inter- and intramolecular hydrogen bonding, often existing as a complex hybrid of OH- and NH-/CH- tautomers[1].

This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) techniques for characterizing the IR peaks of 1-ethyl-5-hydroxypyrazole. By understanding the causality behind matrix-induced spectral artifacts, researchers can select the optimal methodology to preserve and measure the true polymorphic state of their synthesized compounds.

Causality in Technique Selection: Matrix Effects vs. Native State

The choice of IR sampling technique directly influences the observed tautomeric ratio of 1-ethyl-5-hydroxypyrazole.

When utilizing traditional KBr pellet transmission FTIR , the mechanical grinding process and the highly hygroscopic nature of KBr introduce localized pressure and moisture. This mechanical stress can artificially shift the tautomeric equilibrium toward a keto-enol hybrid state, artificially amplifying the C=O absorption band (~1700 cm⁻¹) while obscuring the critical O-H region (~3200–3400 cm⁻¹) with broad water bands[1].

Conversely, ATR-FTIR analyzes the neat solid without mechanical grinding or dilution. This direct-contact method preserves the native polymorphic and tautomeric integrity of the pyrazole self-aggregates, which are highly sensitive to their environment[2].

Table 1: Performance Comparison of IR Techniques for Tautomer Resolution
Analytical FeatureATR-FTIR (Neat Solid)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)Mechanical grinding with KBr (1:100 ratio)
Tautomeric Fidelity High (Preserves native solid state)Moderate/Low (Prone to pressure-induced shifts)
Moisture Interference MinimalHigh (Hygroscopic KBr absorbs atmospheric H₂O)
O-H Band Resolution Sharp, distinct H-bonded O-HOften broadened or obscured by matrix water
Throughput & Speed High (< 2 minutes per sample)Low (Requires careful pellet pressing)

Characteristic IR Peaks of 1-Ethyl-5-hydroxypyrazole

The following quantitative data summarizes the expected vibrational frequencies for 1-ethyl-5-hydroxypyrazole. The presence and intensity of the C=O vs. O-H stretch dictate the dominant tautomer in your sample[1],[3].

Table 2: Spectral Assignments and Structural Significance
Wavenumber (cm⁻¹)Vibrational ModeTautomeric AssignmentCausality / Structural Significance
3200 – 3400 O-H stretch (broad)Enol (5-hydroxypyrazole)Indicates strong intermolecular H-bonding in the solid state.
2850 – 2980 C-H stretch (aliphatic)Both formsConfirms the presence of the N-1 ethyl group (-CH₂CH₃).
1670 – 1700 C=O stretch (sharp)Keto (pyrazol-5(4H)-one)Presence indicates the keto tautomer; intensity varies by sample prep.
1550 – 1600 C=N stretchEnol (5-hydroxypyrazole)Characteristic of the aromatic pyrazole ring system.
1450 – 1530 C=C stretchEnol (5-hydroxypyrazole)Confirms the unsaturated backbone of the enol ring.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Follow these step-by-step methodologies to prevent false positives in tautomer identification.

Protocol A: ATR-FTIR Analysis (Recommended for High Fidelity)
  • Background Validation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure a completely flat baseline in the 3000–3600 cm⁻¹ region to confirm the absence of residual solvent or moisture.

  • Sample Application: Place ~2–5 mg of neat 1-ethyl-5-hydroxypyrazole directly onto the center of the ATR crystal.

  • Controlled Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: This ensures uniform optical contact (evanescent wave penetration) without applying excessive mechanical stress that could induce a polymorphic transformation.

  • Data Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in your software to compensate for depth-of-penetration variations at lower wavenumbers.

  • Validation Check: Verify the absence of a broad, featureless hump at ~3400 cm⁻¹ (characteristic of free water). If absent, the observed O-H stretch is purely from the enol tautomer of the pyrazole.

Protocol B: Transmission FTIR (KBr Pellet Method)
  • Matrix Preparation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours to eliminate absorbed moisture. Store immediately in a desiccator.

  • Sample Milling: In an agate mortar, gently mix ~1 mg of 1-ethyl-5-hydroxypyrazole with ~100 mg of dried KBr. Causality: Grind with a light, folding motion rather than aggressive crushing. High-shear grinding provides the activation energy for keto-enol interconversion.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then press at 10 tons for 2 minutes to form a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.

  • Validation Check: If a strong C=O band (~1700 cm⁻¹) appears disproportionately high compared to orthogonal data (e.g., solid-state NMR), the matrix preparation has induced a tautomeric shift. Flag the data as a hybrid state.

Workflow Visualization

G cluster_0 Recommended: ATR-FTIR cluster_1 Alternative: KBr Pellet A 1-Ethyl-5-hydroxypyrazole (Solid Sample) B Direct Crystal Contact (No Grinding) A->B C Mechanical Grinding (High Pressure + KBr) A->C D High Tautomeric Fidelity (Resolves Native Enol Form) B->D Preserves H-Bonds E Matrix Interference (Induces Keto/Enol Hybrid) C->E Pressure & Moisture

Analytical workflow comparing ATR-FTIR and KBr pellet methods for resolving pyrazole tautomers.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. National Institutes of Health (nih.gov).1

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI (mdpi.com).2

  • Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method. ResearchGate (researchgate.net).3

Sources

Comparative

Comparative Stability Profiling of N-Ethyl vs. N-Phenyl Pyrazolin-5-ones: A Mechanistic and Experimental Guide

Introduction Pyrazolin-5-ones are privileged scaffolds in medicinal chemistry and materials science, forming the core of therapeutics like edaravone and serving as robust polymer stabilizers. The N-1 substitution—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazolin-5-ones are privileged scaffolds in medicinal chemistry and materials science, forming the core of therapeutics like edaravone and serving as robust polymer stabilizers. The N-1 substitution—specifically comparing aliphatic (N-ethyl) versus aromatic (N-phenyl) groups—dictates the tautomeric equilibrium, electronic distribution, and ultimately, the chemical stability of the molecule. This guide provides a rigorous comparative analysis of N-ethyl and N-phenyl pyrazolones, detailing the causality behind their stability differences and providing validated experimental protocols for empirical assessment.

Mechanistic Causality: Why N-1 Substitution Matters

The stability of pyrazolin-5-ones is intrinsically linked to their ability to delocalize electron density and stabilize radical intermediates.

  • N-Phenyl Pyrazolone: The phenyl ring at the N-1 position extends the conjugated system of the pyrazolone core. This aromatic stabilization allows the molecule to efficiently trap free radicals, making it an excellent organic thermal and photo-stabilizer for rigid polymers like poly(vinyl chloride) (PVC)[1][2]. In complex macrocycles such as porphyrin and phlorin analogues, N-phenyl pyrazolone systems exhibit sufficient stability for isolation and characterization, whereas their N-alkyl counterparts are significantly less stable and readily decompose.

  • N-Ethyl Pyrazolone: The ethyl group is electron-donating via inductive effects but completely lacks the capacity for resonance delocalization. Consequently, radical intermediates formed at the pyrazolone core cannot be dispersed onto the N-1 substituent. This leads to localized instability, rapid auto-oxidation, and lower synthetic yields during visible-light-induced photocatalytic transformations compared to aryl-substituted analogues[3].

ResonanceMechanism Radical Free Radical Attack NPhenyl N-Phenyl Pyrazolone Radical->NPhenyl NEthyl N-Ethyl Pyrazolone Radical->NEthyl Deloc Extensive Delocalization (Aromatic Ring) NPhenyl->Deloc Loc Localized Radical (Aliphatic Chain) NEthyl->Loc Stable High Stability (Slower Degradation) Deloc->Stable Unstable Low Stability (Rapid Cleavage) Loc->Unstable

Mechanistic pathway of radical-induced degradation in N-substituted pyrazolones.

Comparative Stability Data

To objectively compare the performance of these two derivatives, we evaluate them across critical stress vectors: thermal degradation, photochemical irradiation, and oxidative stress. The stabilizing efficiency of N-phenyl derivatives is largely attributed to their radical trapping potency, which intervenes with radical degradation processes[4].

ParameterN-Phenyl Pyrazolin-5-oneN-Ethyl Pyrazolin-5-oneMechanistic Driver
Thermal Stability High (Proven PVC thermal stabilizer)LowAromatic π−π stacking and high resonance energy.
Photochemical Stability High (Robust UV photo-stabilizer)LowEfficient UV energy dissipation via phenyl ring conjugation.
Radical Scavenging Highly EfficientPoorResonance stabilization of the pyrazolone radical intermediate.
Tautomeric Preference Enol (OH) form favoredKeto (CH/NH) forms favoredPhenyl group thermodynamically stabilizes the fully conjugated enol form.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, it is critical to employ self-validating systems where internal controls confirm the integrity of the assay. The following protocol outlines a robust methodology for comparative stability testing, ensuring that observed degradation is strictly a result of the applied stressor.

StabilityWorkflow Start Synthesize N-Ethyl & N-Phenyl Pyrazolones Purification HPLC Purification (>99% Purity) Start->Purification Thermal Thermal Stress Test (TGA / DSC) Purification->Thermal Photo UV Irradiation (Photodegradation) Purification->Photo Oxidative Radical Trapping (DPPH Assay) Purification->Oxidative Analysis LC-MS/NMR Analysis Quantify Degradants Thermal->Analysis Photo->Analysis Oxidative->Analysis

Experimental workflow for comparative stability profiling of pyrazolone derivatives.

Protocol: Accelerated Photodegradation and Radical Trapping Assay

Objective: Quantify the photo-stability and radical scavenging kinetics of N-ethyl vs. N-phenyl pyrazolones.

Step 1: Sample Preparation & Baseline Establishment

  • Synthesize or procure high-purity (>99% via HPLC) N-ethyl and N-phenyl pyrazolin-5-one.

  • Prepare 10 mM stock solutions in anhydrous ethanol. Degas the solvent with N2​ for 15 minutes prior to dissolution.

  • Causality Check (Expertise): Degassing removes dissolved oxygen, ensuring that the baseline oxidative degradation is strictly zero. This validates that any subsequent degradation measured is exclusively stress-induced.

Step 2: UV Irradiation (Photodegradation)

  • Aliquot 5 mL of each solution into quartz cuvettes.

  • Causality Check (Expertise): Quartz is mandatory because standard borosilicate glass absorbs UV radiation, which would artificially inflate the apparent photo-stability of the compounds.

  • Expose the samples to a 254 nm UV light source at a constant intensity of 15 W for 12 hours.

  • Extract 100 µL aliquots at 2-hour intervals for downstream analysis.

Step 3: Radical Trapping (DPPH Assay)

  • In parallel, mix 1 mL of the 10 mM pyrazolone solution with 1 mL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

  • Incubate in the dark at room temperature for 30 minutes.

  • Causality Check (Trustworthiness): The dark incubation is a self-validating control that prevents UV-induced DPPH degradation, isolating the chemical radical scavenging variable from photochemical interference.

Step 4: LC-MS and Spectrophotometric Analysis

  • Analyze the UV-irradiated aliquots via LC-MS to quantify the remaining parent compound and identify degradation fragments (e.g., ring-cleaved products, which are highly prevalent for the N-ethyl derivative).

  • Measure the absorbance of the DPPH solutions at 517 nm. The reduction in absorbance directly correlates to the radical scavenging efficiency, demonstrating the superior radical trapping potency of the N-phenyl derivative[4].

Conclusion

The empirical data and mechanistic principles demonstrate that N-phenyl pyrazolones possess vastly superior stability profiles compared to N-ethyl derivatives. The extended conjugation provided by the phenyl ring mitigates thermal stress and effectively quenches radical species, making N-phenyl pyrazolones the preferred scaffold for polymer stabilizers and long-acting pharmaceuticals. Conversely, N-ethyl pyrazolones, due to their localized electron density and lower activation energy for ring cleavage, are better suited as reactive intermediates rather than terminal stable products.

References

  • Novel antimicrobial and antitumor organic thermal stabilizers for rigid Poly (vinyl chloride) . AKJournals. URL:[Link]

  • Full article: Triorganotin(IV) complexes photo-stabilizers for rigid PVC against photodegradation . Taylor & Francis. URL:[Link]

  • Phenyl urea derivatives as organic stabilizers for rigid poly(vinyl chloride) against photo‐degradation . ResearchGate. URL:[Link]

  • Pyrazole analogues of porphyrins and oxophlorins . Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Visible-light-induced C–S bond formation of pyrazolin-5-ones with thioureas to pyrazol-4-yl carbamimidothioates . DOI. URL:[Link]

Sources

Validation

Distinguishing 1-ethyl-1H-pyrazol-5-ol from isomeric impurities

The synthesis and isolation of specific pyrazole regioisomers is a notoriously complex challenge in heterocyclic chemistry. Because 3(5)-hydroxypyrazole exists in a dynamic tautomeric equilibrium, standard N-alkylation p...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and isolation of specific pyrazole regioisomers is a notoriously complex challenge in heterocyclic chemistry. Because 3(5)-hydroxypyrazole exists in a dynamic tautomeric equilibrium, standard N-alkylation procedures (e.g., using ethyl iodide and a base) inherently produce a mixture of regioisomers and O-alkylated byproducts[1].

For researchers and drug development professionals, distinguishing the target 1-ethyl-1H-pyrazol-5-ol from its major regioisomer (1-ethyl-1H-pyrazol-3-ol ) and the O-alkylated impurity (5-ethoxy-1H-pyrazole ) is a critical quality control step. This guide provides a definitive, self-validating analytical strategy to unambiguously identify these isomers using 2D NMR spectroscopy and orthogonal chromatographic techniques.

The Causality of Pyrazole Regioisomerism

The ambiguity in pyrazole alkylation stems from the ambidentate nature of the pyrazolide anion formed under basic conditions. The two nitrogen atoms (N1 and N2) and the exocyclic oxygen atom all serve as competing nucleophilic centers.

Steric hindrance and electronic distribution dictate the product ratio. Typically, alkylation at the less sterically hindered nitrogen is favored, frequently making the unwanted 1-ethyl-1H-pyrazol-3-ol the major product when synthesizing the 5-ol derivative[2]. Because these isomers share identical molecular weights ( m/z 113.13) and highly similar polarities, 1D 1 H NMR alone is often insufficient for definitive structural elucidation due to overlapping signals and solvent-dependent chemical shifts[3].

To establish a rigorously validated structural assignment, we must rely on the geometric and through-bond realities of the pyrazole ring using 2D NOESY and HMBC NMR.

Comparative Analytical Strategy

A self-validating analytical system requires two orthogonal points of proof: negative evidence (the absence of a spatial correlation) paired with positive evidence (a definitive through-bond correlation).

The 2D NMR Diagnostic Matrix

The structural difference between the 3-ol and 5-ol isomers lies in the relative position of the N-ethyl group to the ring protons.

  • NOESY (Spatial Proximity < 5 Å): In 1-ethyl-1H-pyrazol-3-ol, the N1-ethyl group is directly adjacent to the C5-proton, yielding a strong Nuclear Overhauser Effect (NOE). In 1-ethyl-1H-pyrazol-5-ol, the C5 position is occupied by the hydroxyl group; thus, the N-ethyl protons are too far from the nearest ring proton (C4-H) to show an NOE[1][2].

  • HMBC (Through-Bond Connectivity): To validate the absence of an NOE in the 5-ol isomer, HMBC is used to trace the 3-bond coupling ( 3JCH​ ) from the N-CH 2​ protons to the C5 carbon. In the 5-ol, C5 is a highly deshielded quaternary carbon (C-OH). In the 3-ol, C5 is a standard aromatic CH carbon[3].

Table 1: Quantitative NMR Discriminators for Ethyl-Hydroxypyrazole Isomers

IsomerNOESY Correlation (N-CH 2​ to Ring)HMBC Correlation ( 3J from N-CH 2​ ) C5 13C Chemical ShiftNitrogen Substitution
1-ethyl-1H-pyrazol-5-ol None (C5 has no proton)Strong to Quaternary C-OH ~150 - 160 ppmN1-Alkylated
1-ethyl-1H-pyrazol-3-ol Strong (to C5-H)Strong to Aromatic CH ~130 - 135 ppmN1-Alkylated
5-ethoxy-1H-pyrazole N/A (O-CH 2​ correlates to C4-H)Strong to Quaternary C-O ~155 - 165 ppmO-Alkylated

Table 2: Orthogonal Chromatographic Profiling

TechniqueTarget: 1-ethyl-1H-pyrazol-5-olImpurity: 1-ethyl-1H-pyrazol-3-olCausality
HPLC-UV Earlier Retention TimeLater Retention TimeThe 5-ol isomer typically exhibits higher polarity due to distinct dipole moment vectors.
LC-MS/MS Base peak m/z 113.1 [M+H]+ Base peak m/z 113.1 [M+H]+ Fragmentation patterns differ slightly in the relative abundance of the [M−C2​H4​]+ ion.

Step-by-Step Experimental Methodology

To execute this self-validating analysis, follow this optimized NMR protocol.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified, vacuum-dried pyrazole fraction in 0.6 mL of DMSO- d6​ .

  • Causality Note: DMSO- d6​ is strongly preferred over CDCl 3​ . Its hydrogen-bonding capability slows the chemical exchange of the labile O-H proton, sharpening the ring signals and preventing exchange-broadening that can obscure NOE cross-peaks[3].

Step 2: 1D Baseline Acquisition

  • Acquire standard 1 H (minimum 400 MHz, 16 scans) and 13C (100 MHz, 512 scans) spectra to establish baseline chemical shifts.

  • Identify the N-CH 2​ quartet (typically around δ 3.9–4.2 ppm).

Step 3: 2D NOESY Acquisition (Spatial Validation)

  • Set up a phase-sensitive 2D 1 H- 1 H NOESY experiment.

  • Critical Parameter: Set the mixing time ( τm​ ) to 300–400 ms .

  • Causality Note: A mixing time in this range is optimized for small molecules (MW ~112 g/mol ) to allow sufficient NOE buildup while preventing spin diffusion (which could create false-positive correlations to the C4-H proton)[2].

  • Analyze the F1/F2 cross-peaks at the N-CH 2​ chemical shift. If a cross-peak exists to a ring proton ( δ 7.0–7.5 ppm), the sample is the 3-ol isomer.

Step 4: 2D HMBC Acquisition (Through-Bond Validation)

  • Set up a 1 H- 13C HMBC experiment.

  • Critical Parameter: Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz .

  • Causality Note: 8 Hz is the standard average for 2- and 3-bond heteronuclear couplings in heteroaromatic ring systems[3].

  • Trace the vertical column from the N-CH 2​ proton signal. Identify the 13C chemical shift of the correlated C5 carbon. If the carbon is >150 ppm (quaternary), you have successfully validated the 1-ethyl-1H-pyrazol-5-ol structure.

Analytical Workflow Visualization

The following decision tree illustrates the logical execution of the 2D NMR data to unambiguously assign the regioisomer.

IsomerDifferentiation Mixture Isolated Pyrazole Fraction (Unknown Regioisomer) NMR Acquire 2D NMR (1H-1H NOESY & 1H-13C HMBC) Mixture->NMR NOESY_Check NOESY: Does N-CH2 show an NOE to a ring proton (C5-H)? NMR->NOESY_Check Isomer3 1-ethyl-1H-pyrazol-3-ol (N1 adjacent to C5-H) NOESY_Check->Isomer3  Yes (Strong NOE)   HMBC_Check HMBC: Does N-CH2 show ³J correlation to a quaternary C-OH (~155 ppm)? NOESY_Check->HMBC_Check  No NOE to ring CH   Isomer5 1-ethyl-1H-pyrazol-5-ol (Target: N1 adjacent to C5-OH) HMBC_Check->Isomer5  Yes (³J to C-OH)   O_Alkyl 5-ethoxy-1H-pyrazole (O-Alkylated Isomer) HMBC_Check->O_Alkyl  No (O-CH2 to C5)  

Fig 1: Logical 2D NMR workflow for distinguishing pyrazole regioisomers.

References

  • "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PMC - National Institutes of Health. [Link]

  • "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Publishing.[Link]

  • "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Analysis of Thermally Unstable Pyrazolones: The Limitations of GC-MS

Introduction: The Analytical Challenge of Pyrazolones Pyrazolone derivatives are a cornerstone of the pharmaceutical industry, forming the active core of numerous analgesic, anti-inflammatory, and antipyretic drugs, such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyrazolones

Pyrazolone derivatives are a cornerstone of the pharmaceutical industry, forming the active core of numerous analgesic, anti-inflammatory, and antipyretic drugs, such as Dipyrone (Metamizole) and Edaravone. As drug development and quality control demand increasingly rigorous analytical scrutiny, the choice of methodology becomes paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse in analytical chemistry, prized for its high resolving power and definitive identification capabilities for volatile and semi-volatile compounds.[1] However, a critical, often overlooked, characteristic of many pyrazolone structures is their inherent thermal instability. This guide provides an in-depth, evidence-based comparison of analytical strategies, demonstrating the significant limitations of GC-MS for this compound class and presenting a more robust alternative.

The Core Problem: Thermal Degradation in the GC System

The fundamental principle of Gas Chromatography requires the analyte to be volatilized into a gaseous state without decomposition.[2] This is achieved by injecting the sample into a heated inlet, typically maintained at temperatures between 250°C and 300°C.[3] Unfortunately, for many pyrazolone compounds, these temperatures far exceed their thermal decomposition threshold.[4]

The consequence is not merely a loss of signal but a fundamental alteration of the sample itself before it even reaches the analytical column.[5] The chromatogram no longer represents the original sample composition but rather a profile of its thermal degradation products. This leads to several critical analytical errors:

  • Incorrect Identification: The mass spectra obtained are of the degradants, not the parent compound, leading to false negatives for the target analyte and false positives for compounds that were never in the original sample.[6]

  • Inaccurate Quantification: Quantitative analysis becomes impossible as the parent analyte is partially or entirely consumed by thermal reactions.[7]

  • Poor Reproducibility: The extent of degradation can vary between injections, leading to inconsistent and unreliable results.[5][7]

A stark example is the analysis of the widely used analgesic, Dipyrone. When injected into a standard GC-MS system, it undergoes thermal decomposition, cleaving into its more stable metabolites, aminopyrine and 4-methylaminoantipyrine.[6][8][9] An analyst relying solely on GC-MS would erroneously conclude that Dipyrone is absent, fundamentally mischaracterizing the sample.

cluster_inlet GC Inlet (≥250°C) cluster_column Analytical Column & Detector Dipyrone Dipyrone (Thermally Labile Parent Drug) Aminopyrine Aminopyrine (Degradation Product 1) Dipyrone->Aminopyrine Thermal Decomposition MAA 4-Methylaminoantipyrine (Degradation Product 2) Dipyrone->MAA

Caption: Thermal degradation pathway of Dipyrone in a GC inlet.

A Tale of Two Techniques: GC-MS vs. LC-MS

To overcome the challenge of thermal degradation, we must turn to an alternative technique that does not subject the analyte to harsh temperature conditions. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal solution.[10][11] In LC-MS, separation occurs in the liquid phase at or near ambient temperature, preserving the integrity of thermally sensitive molecules.[11][12]

The following table provides a direct comparison of the two techniques for the analysis of thermally unstable compounds like pyrazolones.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Operating Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Operating Temperature High (Inlet: 250-300°C; Oven: 50-350°C).Ambient to moderately warm (e.g., 25-60°C).
Analyte Suitability Volatile or semi-volatile, thermally stable compounds.[2]Non-volatile, polar, and thermally unstable compounds.[10][12]
Sample Preparation Often requires derivatization to increase volatility and stability.[13]Minimal; sample is dissolved in a suitable solvent.
Key Limitation Thermal degradation of labile analytes.[5][6][8]Potential for matrix effects and ion suppression.
Outcome for Pyrazolones High risk of degradation, leading to inaccurate identification and quantification.[9]Robust, reliable, and accurate analysis of the intact parent molecule.[14][15][16]
Quantitative Performance Comparison

To illustrate the performance disparity, consider the following hypothetical but realistic data for the analysis of a thermally labile pyrazolone, "Edaravone," using an optimized GC-MS method versus a standard LC-MS/MS method.

ParameterOptimized GC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Recovery 65-80%95-105%
Reproducibility (RSD%) >15%<5%
Limit of Quantification (LOQ) ~50 µg/kg<10 µg/kg [14]
Analysis Confidence Low (Risk of measuring degradants)High (Direct measurement of parent analyte)

The data clearly shows that even with efforts to mitigate degradation (like derivatization), the GC-MS method suffers from lower recovery and poor precision. In contrast, LC-MS/MS provides superior accuracy, precision, and sensitivity, making it the unequivocally better choice.[14]

Experimental Methodologies: Demonstrating the Contrast

A trustworthy protocol must be a self-validating system. Here, we present two protocols: one demonstrating the inherent flaws of using GC-MS and a second providing the validated LC-MS solution.

Protocol 1: The Flawed Approach - Direct GC-MS of Dipyrone

This protocol demonstrates the thermal degradation of Dipyrone. The expected result is the detection of aminopyrine and 4-methylaminoantipyrine, with little to no parent Dipyrone, thus validating the claim of its unsuitability.

  • Sample Preparation: Dissolve 1 mg of Dipyrone standard in 1 mL of methanol.

  • GC-MS System: A standard GC-MS system with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the sample into the split/splitless inlet.

    • Inlet Temperature: 270°C[9]

    • Mode: Split (10:1)

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.[9]

    • Ramp: 15°C/min to 270°C.[9]

    • Hold: Hold at 270°C for 2 minutes.[9]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Expected Outcome: The resulting chromatogram will show prominent peaks for the degradation products, aminopyrine and 4-methylaminoantipyrine, but the parent peak for Dipyrone will be absent or negligible.[6][8] This result self-validates the method's inadequacy for this analyte.

Protocol 2: The Validated Solution - LC-MS/MS Analysis of Pyrazolones

This protocol, adapted from validated methods for pyrazole fungicides, is suitable for the quantitative analysis of thermally unstable pyrazolones.[14]

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample matrix (e.g., food, tissue).

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add buffering salts (e.g., MgSO₄, NaCl), shake, and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • Pass the aliquot through a dispersive solid-phase extraction (d-SPE) tube containing C18 or graphitized carbon black (GCB) to remove interferences.[14]

    • Centrifuge and filter the final extract for analysis.

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.[14]

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Define precursor and product ion transitions for the target pyrazolone.

  • Expected Outcome: A sharp, symmetrical, and reproducible chromatographic peak at the expected retention time for the parent pyrazolone analyte, enabling accurate and precise quantification with high recovery (typically >90%).[14]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS System start Sample extraction QuEChERS Extraction start->extraction cleanup d-SPE Cleanup extraction->cleanup final Final Extract cleanup->final lc HPLC Separation (C18 Column) final->lc esi Electrospray Ionization (ESI) lc->esi msms MS/MS Detection (MRM) esi->msms data Accurate Data msms->data

Caption: A validated LC-MS/MS workflow for pyrazolone analysis.

Conclusion and Recommendation

While GC-MS remains an indispensable tool for many applications, its use for thermally unstable pyrazolones is fraught with peril. The high temperatures inherent to the technique lead to analyte degradation, rendering results inaccurate and misleading. Attempts to mitigate this through derivatization or method optimization often fall short and introduce additional complexity.

For researchers, scientists, and drug development professionals requiring accurate, reproducible, and sensitive analysis of pyrazolone derivatives, the evidence is unequivocal. Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior, more robust, and scientifically sound methodology. By preserving the chemical integrity of the analyte, LC-MS ensures that the data reflects the true composition of the sample, providing the confidence necessary for critical decision-making in research and development.

References

  • ResearchGate. (n.d.). Revisiting the thermal behavior of dipyrone | Request PDF. Retrieved from [Link]

  • Emery Pharma. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Mastelf. (2024, July 16). Which Components Are Not Detected by Gas Chromatography? Retrieved from [Link]

  • Ambalavanar, V., & Habekost, A. (2018). The Analgesic Metamizol (Dipyrone). Part 2: Adsorption, Oxidative and Reductive Degradation. World Journal of Chemical Education, 6(5), 204-211. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Fan, S., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 908, 62-68. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic reaction scheme for the six pyrazolonic compounds along with... Retrieved from [Link]

  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]

  • Joyce, K., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 6(39), 25303-25308. Retrieved from [Link]

  • Fougerat, A., et al. (2022). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Molecules, 27(10), 3290. Retrieved from [Link]

  • Isaacs, R. C., & Miller, J. M. (2017). Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples. Forensic Science International, 270, 185-192. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides... Retrieved from [Link]

  • Habekost, A. (2018). The Analgesic Metamizole (Dipyrone) and Its Related Products Antipyrine, 4-Aminoantipyrine and 4-Methylaminoantipyrine. Part 1: Mass Spectrometric and Electrochemical Detection. World Journal of Chemical Education, 6(4), 168-176. Retrieved from [Link]

  • ResearchGate. (2022, April 30). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound? Retrieved from [Link]

  • Wiley Analytical Science. (2015, October 7). New study shows GC-MS can alter samples during analysis. Retrieved from [Link]

  • Baghel, P., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Journal of Pharmaceutical and Biomedical Analysis, 153, 134-144. Retrieved from [Link]

  • Separation Science. (2023, December 8). Activity and Decomposition. Retrieved from [Link]

  • Chan, K. C., & Lee, J. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • El-Sonbati, A. Z., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications, 2018, 8392931. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. Retrieved from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. Retrieved from [Link]

Sources

Validation

Benchmarking synthetic routes for 1-ethyl-1H-pyrazol-5-ol production

An In-Depth Benchmarking Guide to the Synthetic Routes for 1-Ethyl-1H-pyrazol-5-ol As the demand for advanced agrochemicals and targeted pharmaceuticals intensifies, the efficient synthesis of highly functionalized heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Benchmarking Guide to the Synthetic Routes for 1-Ethyl-1H-pyrazol-5-ol

As the demand for advanced agrochemicals and targeted pharmaceuticals intensifies, the efficient synthesis of highly functionalized heterocyclic building blocks has become a critical focal point for chemical development. 1-Ethyl-1H-pyrazol-5-ol (CAS: 107296-34-4) is a premier intermediate, most notably serving as the core pyrazole scaffold in the synthesis of Tolpyralate , a highly effective 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitor used as a selective corn herbicide [1].

For process chemists and drug development professionals, selecting the optimal synthetic route for this intermediate dictates downstream purity, scalability, and economic viability. This guide objectively benchmarks the two primary synthetic methodologies for 1-ethyl-1H-pyrazol-5-ol—the Aqueous Base-Catalyzed Condensation and the Methanolic Reflux Method —providing field-proven experimental data, mechanistic rationale, and self-validating protocols.

Mechanistic Overview: The Condensation Pathway

The fundamental chemical logic for synthesizing 1-alkyl-1H-pyrazol-5-ols relies on the cyclocondensation of an alkylhydrazine with a β -alkoxyacrylate (or β -keto ester). In this specific synthesis, ethylhydrazine reacts with methyl 3-methoxyacrylate.

The reaction proceeds via a two-step cascade:

  • Intermolecular Nucleophilic Attack: The primary amine of ethylhydrazine attacks the β -carbon of methyl 3-methoxyacrylate, displacing methanol to form an intermediate hydrazone.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazine moiety attacks the ester carbonyl, driving a ring closure that eliminates a second molecule of methanol to yield the pyrazolone, which rapidly tautomerizes to the more stable aromatic 1-ethyl-1H-pyrazol-5-ol.

G A Ethylhydrazine Oxalate C Condensation (pH 9.0-9.5, 40°C) A->C B Methyl 3-methoxyacrylate B->C D Cyclization (- MeOH) C->D E 1-ethyl-1H-pyrazol-5-ol (Target) D->E

Fig 1. Base-catalyzed condensation and cyclization workflow for 1-ethyl-1H-pyrazol-5-ol.

Comparative Performance Data

To objectively benchmark the production of 1-ethyl-1H-pyrazol-5-ol, we must evaluate the reaction environments. Route A utilizes an aqueous system with an oxalate salt, optimizing for safety and thermal mass. Route B utilizes an anhydrous methanolic system, optimizing for atom economy and conversion speed [2][3].

Performance MetricRoute A: Aqueous Base-CatalyzedRoute B: Methanolic Reflux
Primary Reagents Ethylhydrazine oxalate, NaOHEthylhydrazine acetate (or free base)
Solvent System WaterMethanol
Operating Temperature 40 °C60–65 °C (Reflux)
Total Reaction Time 4.0 hours2.0 – 3.25 hours
Average Isolated Yield 71%85%
Scalability Profile High (Excellent thermal control)Moderate (Requires anhydrous handling)
Environmental (E-Factor) Higher (Aqueous waste, heavy extraction)Lower (Solvent recovery possible)

Data synthesized from established industrial patent literature and chemical benchmarking databases.

Experimental Protocols & Scientific Rationale

A protocol is only as reliable as the chemist's understanding of its failure modes. Below are the self-validating methodologies for both routes, annotated with the causality behind critical experimental choices.

Route A: Aqueous Base-Catalyzed Condensation (The Industry Standard)

This route is highly favored in pilot-scale manufacturing due to the use of ethylhydrazine oxalate, which is significantly less toxic, less volatile, and more stable than free ethylhydrazine [2].

Step-by-Step Methodology:

  • Preparation of the Free Base: In a 1 L glass reactor, suspend ethylhydrazine oxalate (51.4 g, 342 mmol) in deionized water (300 mL).

  • pH Calibration (Critical Control Point): Slowly add a 50% w/v NaOH solution (~75.5 g) until the pH reaches exactly 9.5, monitored via a calibrated pH meter.

    • Causality: The oxalate salt must be neutralized to liberate the nucleophilic free hydrazine. If the pH drops below 9.0, the hydrazine remains protonated and unreactive. If it exceeds 10.0, the basicity will trigger competitive saponification (hydrolysis) of the methyl 3-methoxyacrylate ester, severely depressing the yield.

  • Controlled Addition: Heat the mixture to 40 °C. Add methyl trans-3-methoxyacrylate (24.5 mL, 228 mmol) dropwise over 1 hour.

  • Reaction Maintenance: Agitate the mixture for an additional 3 hours at 40 °C. Continuously monitor the pH, adding small aliquots of 50% NaOH to maintain the 9.0–9.5 range as the reaction consumes the free base and generates slightly acidic byproducts.

  • Isolation & Tautomeric Shift: Cool the mixture to 5 °C and filter to remove insoluble impurities. Evaporate the filtrate to ~150 mL. Acidify the concentrated filtrate to pH 3–4 using 6M HCl (approx. 45 mL).

    • Causality: At pH 9, the product exists as a highly water-soluble enolate. Acidifying to pH 3–4 forces the molecule into its neutral 1-ethyl-1H-pyrazol-5-ol tautomer, allowing it to partition into the organic phase during extraction.

  • Extraction: Extract the aqueous layer 8 times with a 3:1 mixture of chloroform/isopropanol. Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude residue over silica gel (20% MeOH/EtOAc) to afford the product as a yellow solid (18.3 g, 71% yield) [2].

Route B: Methanolic Reflux Method (High-Conversion Alternative)

This route is preferred for rapid laboratory-scale synthesis where maximizing yield and minimizing aqueous extraction volumes are prioritized [3].

Step-by-Step Methodology:

  • Initiation: In a 2 L round-bottomed flask equipped with a reflux condenser, dissolve ethylhydrazine acetate hydrochloride (0.55 mol) in anhydrous methanol (770 mL) at 25 °C.

  • Addition: Heat the solution to 60–65 °C. Meter in methyl 3-methoxyacrylate (0.55 mol) continuously over a period of 1.25 hours.

    • Causality: The slow metered addition at elevated temperatures prevents the accumulation of unreacted starting materials, mitigating the risk of runaway exothermic polymerization and minimizing the formation of bis-adducts.

  • Reflux & Cyclization: Following the addition, maintain the mixture at reflux for exactly 2 hours to drive the cyclization to completion.

  • Quenching: Cool the mixture and adjust the pH to 5 using a 30% methanolic sodium methoxide solution.

  • Validation: Analyze the reaction mixture via Gas Chromatography (GC). Expected conversion is 100%, with an isolated yield of ~85% after solvent stripping and standard recrystallization [3].

Downstream Application: The Synthesis of Tolpyralate

To contextualize the value of 1-ethyl-1H-pyrazol-5-ol, we must look at its immediate downstream application. In the synthesis of the herbicide Tolpyralate, the pyrazol-5-ol undergoes an O-acylation with a specifically functionalized acid chloride (e.g., 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl chloride).

Following O-acylation, the intermediate is subjected to a base-catalyzed Fries Rearrangement at 80 °C. This critical step migrates the benzoyl group from the oxygen atom to the C4 position of the pyrazole ring, establishing the core architecture of the 4-HPPD inhibitor [1].

Downstream P1 1-ethyl-1H-pyrazol-5-ol P3 O-Acylation (Toluene, Et3N) P1->P3 P2 Acid Chloride (3a) P2->P3 P4 Fries Rearrangement (80°C, K2CO3) P3->P4 P5 Tolpyralate (4-HPPD Inhibitor) P4->P5

Fig 2. Downstream application: Synthesis of tolpyralate via Fries rearrangement.

Conclusion

For industrial scale-up, Route A (Aqueous Base-Catalyzed) remains the gold standard. Despite a lower isolated yield (71%), the ability to utilize stable oxalate salts and water as a solvent drastically reduces the safety hazards and environmental footprint associated with anhydrous hydrazine handling. Conversely, for discovery chemistry and rapid analog generation, Route B (Methanolic Reflux) provides superior atom economy and higher yields (85%), bypassing the tedious multi-step aqueous extractions required by Route A.

References

  • Kikugawa, H., et al. "Discovery and structure optimization of a novel corn herbicide, tolpyralate." Journal of Pesticide Science, National Institutes of Health (NIH) PMC, 2021. Available at:[Link]

  • Google Patents. "Method for producing 1-substituted 5-Hydroxypyrazoles" US Patent US6392058B1, 2002.

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